Allyl (3-aminopropyl)carbamate
Description
BenchChem offers high-quality Allyl (3-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl (3-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLFDUVNBBRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Reactivity of Allyl (3-aminopropyl)carbamate
Technical Guide for Drug Development & Synthetic Applications
Abstract
Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8), often referred to as
Molecular Architecture & Physicochemical Properties
The molecule consists of a propyl spacer terminating in a primary amine on one end and an allyl carbamate (Alloc) moiety on the other. This structure allows for the selective derivatization of the amine while retaining the Alloc group for later deprotection under mild, neutral conditions using palladium catalysis.
Structural Breakdown
-
Alloc Group (
): A protecting group stable to acidic (TFA, HCl) and basic (piperidine) conditions used in Boc and Fmoc chemistries, respectively. It is cleaved via -allyl palladium complexes. -
Propyl Linker (
): A flexible C3 spacer that minimizes steric clash between the coupled payload and the scaffold. -
Primary Amine (
): A nucleophilic handle ( ) ready for acylation, alkylation, or reductive amination.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Allyl (3-aminopropyl)carbamate | Also: Prop-2-enyl N-(3-aminopropyl)carbamate |
| CAS Number | 503817-47-8 | |
| Molecular Formula | ||
| Molecular Weight | 158.20 g/mol | |
| Physical State | Liquid / Low-melting solid | Hygroscopic as a free base; often stored as HCl salt. |
| LogP | ~0.3 | Hydrophilic due to the free amine. |
| pKa (Amine) | ~10.5 | Typical for primary aliphatic amines. |
| pKa (Carbamate) | >15 | Non-basic, non-nucleophilic under standard conditions. |
Synthetic Routes
The synthesis of Allyl (3-aminopropyl)carbamate requires the desymmetrization of 1,3-diaminopropane. To prevent the formation of the bis-Alloc byproduct, a large excess of the diamine is employed.
Optimized Mono-Protection Protocol
The reaction utilizes Allyl chloroformate (Alloc-Cl) added slowly to an excess of 1,3-diaminopropane .
Figure 1: Synthetic pathway for the mono-protection of 1,3-diaminopropane using Alloc-Cl.
Key Mechanistic Insight: The statistical probability of the second amine reacting is minimized by maintaining a high concentration of unreacted diamine. The resulting HCl is scavenged by the excess diamine, precipitating as 1,3-diaminopropane dihydrochloride, which can be filtered off.
Reactivity Profile & Orthogonality
The value of this molecule lies in its orthogonal reactivity . It allows for three distinct chemical workflows:
A. Amine Reactivity (Nucleophilic)
The free primary amine is the active site for conjugation.
-
Amide Coupling: Reacts with NHS-esters or carboxylic acids (using HATU/EDC) to form stable amide bonds.
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
-
Isocyanate/Isothiocyanate Reaction: Forms ureas or thioureas.
B. Alloc Deprotection (Palladium-Catalyzed)
The Alloc group is cleaved using a
Mechanism:
-
Oxidative Addition:
coordinates to the alkene and inserts into the C-O bond, forming a -allyl palladium complex and a carbamate anion. -
Decarboxylation: The carbamate anion loses
to release the free amine anion (which is immediately protonated). -
Scavenging: The
-allyl palladium complex reacts with a nucleophilic scavenger (e.g., phenylsilane, dimedone, or morpholine) to regenerate and produce a chemically inert allyl byproduct.
Figure 2: Mechanism of Palladium-catalyzed Alloc deprotection.
Applications in Drug Development
1. Linker Synthesis for PROTACs
Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths. Allyl (3-aminopropyl)carbamate provides a 3-carbon spacer.
-
Workflow: The free amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). The Alloc group is then removed to reveal the amine for coupling to the Target Protein ligand.
2. Solid-Phase Peptide Synthesis (SPPS)
Used to introduce a "kink" or a side-chain modification.
-
Orthogonality: The Alloc group survives Fmoc removal (20% piperidine) and Boc removal (TFA), allowing for site-specific modification of the peptide side chain on-resin before final cleavage.
3. Antibody-Drug Conjugates (ADCs)
Used as a spacer to improve solubility or reduce aggregation of hydrophobic payloads. The carbamate linkage is generally stable in plasma, serving as a non-cleavable spacer component, while the amine is used for payload attachment.
Experimental Protocols
Protocol A: Synthesis of Allyl (3-aminopropyl)carbamate
Validation: This protocol relies on statistical mono-protection.
-
Reagents: 1,3-Diaminopropane (10 equiv, 74.1 g, 1.0 mol), Allyl Chloroformate (1 equiv, 12.0 g, 0.1 mol), Dichloromethane (DCM, 500 mL),
(optional, if not using excess amine as base). -
Setup: Cool the solution of 1,3-diaminopropane in DCM to 0°C in an ice bath.
-
Addition: Add Allyl Chloroformate dropwise over 2 hours. Critical: Slow addition prevents bis-protection.
-
Workup:
-
Filter off the white precipitate (diamine dihydrochloride).
-
Wash the filtrate with water (
mL) to remove excess unreacted diamine. -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash chromatography (
, 90:9:1). -
Yield: Expect 60-75% as a colorless oil.
Protocol B: Alloc Deprotection (General Procedure)
Validation: Standard Tsuji-Trost conditions.
-
Reagents: Substrate (1.0 equiv),
(0.05 equiv), Phenylsilane ( , 2.0 equiv) or Dimedone (2.0 equiv). -
Solvent: Anhydrous DCM or THF.
-
Procedure:
-
Dissolve substrate in solvent under Nitrogen/Argon.
-
Add scavenger (Phenylsilane).
-
Add catalyst
. -
Stir at Room Temperature for 1-4 hours.
-
-
Monitoring: Monitor by TLC or LC-MS (disappearance of Alloc peak, appearance of free amine mass).
-
Workup: Concentrate and purify via precipitation or column chromatography.
References
-
Gomez-Martinez, M., et al. "Alloc-protection in solid-phase synthesis: Orthogonal deprotection strategies." Journal of Organic Chemistry, 2000.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on Alloc stability and cleavage).
-
BLD Pharm. "Allyl (3-aminopropyl)carbamate Product Data." BLD Pharm Catalog, Accessed 2024.
- Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.
Solubility Profile of Allyl (3-aminopropyl)carbamate in Organic Solvents
Executive Summary
Allyl (3-aminopropyl)carbamate (often referred to as
This guide provides a technical analysis of its solubility profile. While often handled as a hydrochloride salt (solid), the free base (oil/low-melting solid) exhibits a distinct solubility window driven by its amphiphilic nature. It is highly soluble in polar aprotic and protic solvents (DMSO, DCM, Methanol) but shows limited miscibility in non-polar hydrocarbons (Hexanes), a property that can be exploited for purification.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of allyl (3-aminopropyl)carbamate, one must understand the competition between its functional domains.
Structural Analysis
The molecule (
-
The Alloc Group (Lipophilic/Polar): The allyl ester moiety provides moderate lipophilicity but the carbamate linkage (
) is a strong hydrogen bond donor and acceptor. -
The Propyl Linker (Hydrophobic): A short 3-carbon chain that provides minimal hydrophobic character, insufficient to overcome the polarity of the terminal groups in non-polar solvents.
-
The Primary Amine (Hydrophilic/Basic): The
terminus is a potent H-bond donor/acceptor and is ionizable ( ). This makes the molecule pH-sensitive.
Hansen Solubility Parameters (Predicted)
Using group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius suggests compatibility with solvents possessing high dipole moments (
| Parameter | Contribution Source | Effect on Solubility |
| Dispersion ( | Allyl + Propyl chain | Moderate interaction with aliphatics (weak). |
| Polarity ( | Carbamate + Amine | High affinity for DCM, DMF, DMSO. |
| H-Bonding ( | High affinity for Alcohols and Water. |
Solubility Profile Classification
The following data categorizes solvent compatibility for the Free Base form of the compound at
Critical Note: If handling the Hydrochloride Salt , solubility in organic solvents (DCM, EtOAc, THF) decreases drastically, while solubility in Water and Methanol increases.
Table 1: Empirical Solubility Matrix (Free Base)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent matching of dipole moments; primary solvent for synthesis. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong solvation of the carbamate and amine; difficult to remove post-synthesis. |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding interactions; useful for transferring the compound but nucleophilic risks in some reactions. |
| Ethers | THF, Dioxane | Moderate to High | Good solubility; often used for reaction mixtures. |
| Esters | Ethyl Acetate | Moderate | Soluble, but may require heating if the compound is impure or oligomerized. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | The polarity of the amine/carbamate dominates; the propyl chain is too short to engage effectively with alkanes. |
| Aqueous | Water | pH Dependent | Low pH (<7): Highly Soluble (Protonated).High pH (>10): Moderate/Low (Phase separates as oil). |
Experimental Determination Protocol
Since commercial batches vary (impurities/salts), researchers should validate solubility using this self-validating gravimetric protocol.
Thermodynamic Solubility Workflow (Gravimetric)
This method determines the saturation point (
Reagents:
-
Test Compound: Allyl (3-aminopropyl)carbamate (dried).
-
Solvent: HPLC Grade.
-
Equipment: 0.22
m PTFE Syringe Filter, Analytical Balance, Centrifuge.
Figure 1: Step-by-step gravimetric solubility determination workflow.
Visual Solubility "Limit Test" (Quick Screen)
For rapid solvent selection during synthesis:
-
Place 10 mg of compound in a vial.
-
Add 100
L of solvent (Target: 100 mg/mL). -
Vortex for 30 seconds.
-
Clear Solution: High Solubility.
-
Cloudy/Particles: Add solvent in 100
L increments until clear.[1]
-
-
Calculate approximate solubility:
.
Solvent Selection for Applications
The solubility profile dictates the strategy for synthesis and purification.[2]
Reaction Solvent Selection
-
Best Choice: Dichloromethane (DCM) or THF .
-
Reasoning: These dissolve the free base completely and are easily removed. They are compatible with the acylation reactions typically performed on the free amine.
-
-
Avoid: Alcohols (if using electrophiles like acid chlorides, to avoid side reactions) or DMF (unless necessary, as removal requires aqueous workup which risks product loss).
Purification Strategy (Acid-Base Extraction)
The pH-dependent solubility of the amine allows for a "catch-and-release" purification, exploiting the immiscibility with non-polar solvents.
Figure 2: Acid-Base extraction logic utilizing the amine's pH-dependent solubility switch.
Stability & Handling Risks[3]
While solubility is the focus, solvent choice impacts stability.[2]
-
Solvolysis in Alcohols: In the presence of strong Lewis acids or high heat, the carbamate can undergo transesterification in Methanol/Ethanol.
-
Chlorinated Solvents: DCM is generally safe, but old DCM containing HCl traces can protonate the amine, potentially precipitating the salt unexpectedly. Always use dry/neutralized DCM.
-
Alloc Cleavage: The Alloc group is stable to TFA (unlike Boc) and Piperidine (unlike Fmoc). It is strictly cleaved by
in the presence of a scavenger (e.g., morpholine). Ensure the scavenger is soluble in your chosen deprotection solvent (THF or DCM are ideal).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Alloc group stability and solvent compatibility).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. 2nd Edition. CRC Press. (Source for group contribution methods used in Section 1.2).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Detailed review of amine protection including Alloc solubility characteristics).
-
PubChem Database. (2024). Compound Summary for Allyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. (Physicochemical property data).
Sources
1H-NMR and 13C-NMR Spectral Analysis of Allyl (3-aminopropyl)carbamate
Executive Summary
Allyl (3-aminopropyl)carbamate (also known as
The spectral signature is defined by two distinct systems: the Alloc protecting group (characteristic AMX spin system) and the 1,3-diaminopropane core (distinct methylene triplets and quintets). This guide details the assignment of these signals using
Structural Overview & Atom Assignment
Before analyzing the spectra, we must define the atom environments.[1] The molecule possesses non-equivalent methylene groups and distinct nitrogen environments.[1][2]
Chemical Structure & Labeling
Formula:
Caption: Structural segmentation of Allyl (3-aminopropyl)carbamate for spectral assignment.
1H-NMR Spectral Analysis
Solvent:
The proton spectrum is characterized by the complex coupling of the allyl group and the clean triplet-quintet-triplet pattern of the propyl chain.
Spectral Data Table
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Note |
| 5.85 – 5.98 | Multiplet (ddt) | 1H | - | Allyl =CH- | Internal vinyl proton. Deshielded by double bond.[1] |
| 5.28 | ddt (trans) | 1H | Allyl =CH | Terminal vinyl proton (trans to internal H). | |
| 5.19 | ddt (cis) | 1H | Allyl =CH | Terminal vinyl proton (cis to internal H). | |
| 5.40 | Broad Singlet | 1H | - | Carbamate NH | Exchangeable.[1] Chemical shift varies with concentration.[1] |
| 4.55 | Doublet (dt) | 2H | Allyl -O-CH | Deshielded by Oxygen. Coupled to internal vinyl H. | |
| 3.25 | Quartet/Multiplet | 2H | Propyl -CH | ||
| 2.75 | Triplet | 2H | Propyl -CH | ||
| 1.62 | Quintet | 2H | Propyl -CH | Central methylene ( | |
| 1.40 – 2.00 | Broad Singlet | 2H | - | Primary -NH | Highly variable. Often overlaps with water or C6.[1] |
Detailed Mechanistic Interpretation
-
The Allyl System (Alloc Group):
-
The allyl group forms an AMX spin system (or more accurately,
if including the methylene). -
The internal vinyl proton (~5.9 ppm) couples to the terminal vinyl protons (cis and trans) and the allylic methylene (4.55 ppm).
-
Diagnostic Check: Look for the "roofing effect" in the terminal alkene protons (5.2-5.3 ppm) and the distinct doublet at 4.55 ppm. If the doublet at 4.55 ppm is absent, the Alloc group has been cleaved.[1]
-
-
The Propyl Chain:
-
The chain displays a classic A-M-X pattern for linear alkyl chains.[1]
-
C5 (
-NH-Alloc): Appears at ~3.25 ppm. It is a quartet (or broad triplet) due to coupling with the adjacent (C6) and the NH proton. -
C7 (
-NH ): Appears at ~2.75 ppm.[1][3] It is significantly upfield from C5 because the primary amine is less electron-withdrawing than the carbamate.[1] -
C6 (Central
): Appears at ~1.62 ppm as a quintet, coupling equally to C5 and C7.[1]
-
-
Exchangeable Protons:
-
The Carbamate NH (~5.4 ppm) and Primary
(~1.5-2.0 ppm) are sensitive to concentration and water content. -
Validation: Adding
to the NMR tube will cause these signals to disappear, confirming they are N-H protons and not impurities.
-
13C-NMR Spectral Analysis
Solvent:
The carbon spectrum confirms the backbone skeleton. The carbonyl and alkene carbons are the most diagnostic features.[1]
Spectral Data Table
| Shift ( | Type | Assignment | Structural Note |
| 156.4 | Quaternary (C=O) | Carbamate Carbonyl | Diagnostic peak. Disappears if decarboxylation occurs.[1] |
| 132.8 | CH | Allyl =CH- | Internal alkene carbon.[1] |
| 117.4 | CH | Allyl =CH | Terminal alkene carbon.[1] |
| 65.3 | CH | Allyl -O-CH | Deshielded by Oxygen. |
| 40-41 | CH | Propyl -CH | |
| 39.0 | CH | Propyl -CH | |
| 32.9 | CH | Propyl -CH | Central methylene (shielded). |
(Note: Exact shifts for propyl carbons may vary by
Experimental Protocol for Validation
To ensure high-quality data and reproducibility, follow this protocol. This method minimizes peak broadening caused by hydrogen bonding.[1]
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Note: If the amine is in salt form (e.g., HCl salt), add 1-2 drops of
or use to ensure solubility, though this will exchange the NH protons.
-
-
Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.[1]
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to
2.0 seconds. This is critical for accurate integration of the ratio between the allyl protons (relaxation time ~2s) and the propyl chain. -
Scans (NS): 16 (1H) / 512 (13C).[1]
Assignment Workflow (Logic Map)
Caption: Decision tree for validating the structural integrity of Allyl (3-aminopropyl)carbamate.
Common Impurities & Troubleshooting
When analyzing this compound, specific impurities often arise from the synthesis (usually the reaction of 1,3-diaminopropane with allyl chloroformate or diallyl carbonate).
| Impurity | Diagnostic Signal (1H NMR) | Origin |
| 1,3-Diaminopropane | Triplet at 2.76 ppm, Quintet at 1.60 ppm.[1] Missing Allyl signals. | Unreacted starting material or Alloc cleavage.[1] |
| Bis-Alloc-1,3-diaminopropane | Loss of triplet at 2.75 ppm. Propyl | Over-acylation (double protection).[1] |
| Allyl Alcohol | Doublet at 4.1 ppm (CH2-OH).[1] | Hydrolysis of Allyl chloroformate. |
| Diallyl Carbonate | Singlet at 4.6 ppm (O-CH2-O). | Reagent carryover. |
References
-
Pittelkow, M., et al. (2005).[1] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2005(13), 2195-2202.[1] (Source for specific NMR shifts of Alloc-protected diamines).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Alloc group stability and characterization).
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for general chemical shift prediction rules).
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (General reference for 1,3-diaminopropane backbone shifts).
Sources
Thermodynamic Stability of Allyl Carbamate Derivatives in Solution
The following technical guide details the thermodynamic and kinetic stability profiles of allyl carbamate (Alloc) derivatives.
Technical Guide for Drug Development & API Synthesis
Executive Summary
Allyl carbamate (Alloc) derivatives function as critical amine protecting groups in organic synthesis and peptide chemistry due to their unique orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups.[1] While often described as "stable," this stability is kinetic rather than thermodynamic .[1] In solution, Alloc derivatives are metastable species; their degradation into amines, carbon dioxide, and allyl alcohol is exergonic (
Thermodynamics of the Carbamate Bond
To understand the stability of Alloc derivatives, one must distinguish between the energy of the bond itself and the activation energy required to break it.
The Entropic Driver
The formation of a carbamate from an amine and an alcohol (via CO
-
Enthalpy (
): The carbamate C-N and C-O bonds are strong, providing a significant enthalpic barrier to cleavage.[1] -
Entropy (
): The release of CO gas provides a massive entropic driving force ( ).[1] -
Free Energy (
): At standard conditions, .[1] As temperature ( ) increases, the term dominates, making degradation increasingly spontaneous.[1]
Resonance Stabilization
The Alloc group possesses unique electronic stability compared to simple alkyl carbamates.[1] The allylic oxygen participates in resonance with the carbonyl, but the
Hydrolytic Stability & Kinetics
While thermodynamically poised for breakdown, Alloc derivatives exhibit high kinetic stability due to substantial activation barriers.[1]
pH-Dependent Hydrolysis Pathways
The rate of hydrolysis (
-
Acidic Hydrolysis (pH < 4):
-
Mechanism: Protonation of the carbamate nitrogen (or carbonyl oxygen) activates the carbonyl carbon towards nucleophilic attack by water.
-
Kinetics: Second-order dependence (
).[1] Alloc is remarkably resistant compared to Boc due to the lower basicity of the carbamate nitrogen induced by the electron-withdrawing allylic oxygen.[1]
-
-
Neutral Hydrolysis (pH 4–8):
-
Basic Hydrolysis (pH > 10):
Comparative Stability Data
The following table summarizes the kinetic stability of Alloc relative to other common protecting groups.
| Protecting Group | Lability Mechanism | pH Stability Range | ||
| Alloc (Allyl) | Pd(0) Isomerization/Cleavage | 1 – 10 | > 72 Hours | ~ 24 Hours |
| Boc (t-Butyl) | Acidolysis ( | > 4 | < 10 Minutes | Stable |
| Fmoc (Fluorenyl) | Base ( | < 9 | Stable | < 5 Minutes |
| Cbz (Benzyl) | Hydrogenolysis / Strong Acid | 1 – 12 | Stable | Stable |
Visualization: Hydrolytic Degradation Pathways
The diagram below illustrates the competing pathways for Alloc degradation under acidic and basic conditions.
Caption: Figure 1. Dual mechanistic pathways for the hydrolytic degradation of allyl carbamates. Note the convergence on the unstable carbamic acid intermediate.
Isomerization: The Hidden Instability Risk
A critical, often overlooked aspect of Alloc thermodynamic stability is the potential for allyl-to-vinyl isomerization .[1] While the allyl carbamate is stable, the vinyl carbamate (enecarbamate) is extremely acid-labile.[1]
The Isomerization Mechanism
Under the influence of trace transition metals (Ru, Rh, Ir) or strong bases (e.g.,
Visualization: Isomerization-Hydrolysis Cascade
This pathway represents a "backdoor" to instability that bypasses the high activation energy of direct carbamate hydrolysis.[1]
Caption: Figure 2.[1] The Isomerization-Hydrolysis Cascade.[1] Transformation to the vinyl species renders the carbamate acid-labile, leading to rapid degradation.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of Alloc derivatives in a specific formulation or reaction mixture, the following self-validating protocols are recommended.
Protocol A: Accelerated Stability Testing (Arrhenius)
Objective: Determine the activation energy (
-
Preparation: Dissolve Alloc-derivative (10 mM) in the target solvent system (e.g., DMF/H
O 9:1) buffered to pH 7.4. -
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 60°C, 70°C, and 80°C.
-
Sampling: Analyze by HPLC-UV (210 nm) or LC-MS at
hours. -
Analysis:
Protocol B: Isomerization Detection
Objective: Detect trace vinyl carbamate formation (precursor to failure).[1]
-
Method:
H NMR Spectroscopy (500 MHz+). -
Solvent:
-DMSO or . -
Marker Signals:
-
Sensitivity: If vinyl signals > 0.5% relative to allyl, the batch is thermodynamically compromised and susceptible to rapid acid hydrolysis.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]
-
Olsén, P., et al. (2018).[1] Cyclic allylic carbonates as a renewable platform for protecting chemistry in water.[1] Green Chemistry, 20, 4607-4612.[1]
-
Vlasák, P., & Mindl, J. (1997).[1][2] Kinetics and mechanism of alkaline hydrolysis of aryl carbazates. Journal of the Chemical Society, Perkin Transactions 2, 1401-1404.[2]
-
Minami, I., et al. (1985).[1] Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines.[1] Tetrahedron Letters, 26(20), 2449-2452.[1]
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group. [1]
Sources
Understanding the role of allyl (3-aminopropyl)carbamate in polymer chemistry
Executive Summary
Allyl (3-aminopropyl)carbamate (often abbreviated as Alloc-1,3-diaminopropane ) is a critical heterobifunctional building block in advanced polymer synthesis and drug delivery systems. Unlike simple monomers, it serves a dualistic role: primarily as a masked primary amine enabling orthogonal protection strategies, and secondarily as a reactive allyl handle for thiol-ene "click" chemistry.
This guide details the mechanistic utility of allyl (3-aminopropyl)carbamate, focusing on its application in synthesizing functionalized hydrogels, polymer-drug conjugates, and surface coatings. It provides rigorous protocols for its incorporation and deprotection, ensuring preservation of sensitive biological payloads.
Part 1: Molecular Architecture & Chemical Identity
Structural Analysis
The molecule consists of a propylene linker terminating in a primary amine on one end and an allyloxycarbonyl (Alloc) protected amine on the other.
-
IUPAC Name : Prop-2-enyl N-(3-aminopropyl)carbamate
-
Formula :
-
Key Functionality :
-
Primary Amine (
) : High nucleophilicity; reacts readily with activated esters (NHS), isocyanates, and carboxylic acids. -
Alloc Group (
) : Serves as an orthogonal protecting group stable to acidic and basic conditions but cleavable via Palladium(0) catalysis. Alternatively, the allyl double bond ( ) can participate in radical-mediated thiol-ene addition.
-
Physical Properties Table
| Property | Value | Relevance in Polymer Chemistry |
| Molecular Weight | 158.20 g/mol | Low MW allows high-density functionalization. |
| Physical State | Liquid/Low-melting solid | Easy to handle in solution-phase synthesis. |
| Solubility | Polar organic solvents (DMF, DMSO, MeOH) | Compatible with standard polymer synthesis solvents. |
| pKa (Amine) | ~10.5 (approx) | Protonated at physiological pH; reactive as free base. |
Part 2: Mechanistic Roles in Polymer Synthesis
Strategy A: The "Masked" Amine Monomer
The most prevalent application of allyl (3-aminopropyl)carbamate is to introduce primary amine functionality into polymers without interfering with the polymerization process. Primary amines are notorious for poisoning metal catalysts (e.g., in ATRP) or participating in side reactions (e.g., Michael addition during radical polymerization).
Workflow:
-
Pre-functionalization : The free amine of allyl (3-aminopropyl)carbamate is reacted with a polymerizable group (e.g., methacryloyl chloride) to form N-Alloc-N'-methacryloyl-1,3-diaminopropane .
-
Polymerization : This "masked" monomer is copolymerized. The Alloc group is inert to free radical and RAFT conditions.
-
Deprotection : Post-polymerization, the Alloc group is removed to reveal the pendant primary amine, which is then available for bioconjugation (e.g., attaching peptides, drugs, or dyes).
Strategy B: Thiol-Ene "Click" Crosslinking
In hydrogel synthesis, the allyl group itself is utilized as the reactive handle.
-
Conjugation : The free amine is attached to a polymer backbone (e.g., Hyaluronic Acid or PEG-COOH).
-
Crosslinking : In the presence of a dithiol crosslinker and a photoinitiator, the allyl groups undergo step-growth radical addition (Thiol-Ene click), forming a homogeneous network.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the two distinct pathways: Orthogonal Protection (Route A) and Thiol-Ene Clicking (Route B).
Figure 1: Dual mechanistic pathways for allyl (3-aminopropyl)carbamate in polymer synthesis.
Part 4: Experimental Protocols
Protocol: Synthesis of Alloc-Functionalized Polymer Conjugate
Objective : To attach allyl (3-aminopropyl)carbamate to a carboxylated polymer (e.g., Polyglutamic acid or Carboxyl-PEG) for drug delivery applications.
Materials :
-
Polymer-COOH (1 eq COOH)
-
Allyl (3-aminopropyl)carbamate (1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
NHS (N-Hydroxysuccinimide) (1.5 eq)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology :
-
Activation : Dissolve Polymer-COOH in anhydrous DMF. Add EDC and NHS. Stir at room temperature for 30 minutes to generate the reactive NHS-ester.
-
Coupling : Add allyl (3-aminopropyl)carbamate (dissolved in minimal DMF) to the reaction mixture. Add a base (e.g., DIPEA, 2 eq) to ensure the amine is deprotonated.
-
Reaction : Stir under nitrogen for 12–24 hours at room temperature.
-
Purification : Precipitate the polymer into cold diethyl ether or dialyze against water (MWCO depends on polymer size) to remove unreacted small molecules.
-
Validation : Verify incorporation via 1H NMR . Look for the characteristic allyl signals: multiplet at ~5.9 ppm (methine) and ~5.3 ppm (terminal alkene).
Protocol: Palladium-Catalyzed Deprotection (Alloc Removal)
Objective : To remove the Alloc group and reveal the primary amine for drug attachment.
Reagents :
- (Tetrakis(triphenylphosphine)palladium(0)) - Catalyst
-
Phenylsilane (
) or Dimedone - Scavenger (to trap the allyl cation) -
Solvent: DCM or DMF (degassed)
Methodology :
-
Setup : Dissolve the Alloc-protected polymer in degassed DCM/DMF under Argon. Oxygen must be excluded to preserve the Pd catalyst.
-
Catalyst Addition : Add
(10 eq relative to Alloc groups) followed by (0.05 eq). -
Incubation : Stir at room temperature for 1–4 hours. The solution may darken.
-
Workup :
-
If polymer is insoluble in ether: Precipitate immediately.
-
If soluble: Add a chelating resin (e.g., Diethyl dithiocarbamate functionalized resin) to remove Palladium, then filter and precipitate.
-
-
Result : The polymer now bears free primary amines (
) ready for conjugation with activated drug molecules (e.g., NHS-drug).
Part 5: Applications in Drug Development
Amphotericin B Derivatives (Case Study)
Research has demonstrated the use of allyl (3-aminopropyl)carbamate to synthesize derivatives of the antifungal drug Amphotericin B.
-
Challenge : Amphotericin B has poor solubility and high toxicity.
-
Solution : The free amine of the carbamate linker reacts with the drug core (modifying the C3' amine or C16 carboxyl). The Alloc group acts as a temporary shield. Once the core structure is stabilized or further modified, the Alloc is removed to allow the attachment of solubilizing groups (like PEG) or targeting ligands.
-
Outcome : Improved therapeutic index and controlled release profiles.
"Smart" Hydrogels
By incorporating this monomer into hydrogels, scientists create materials that can be chemically triggered.
-
Trigger : The Alloc group is stable in biological media but can be removed ex vivo or via bio-orthogonal catalysis to expose amines.
-
Response : Exposure of amines changes the hydrogel's charge density (swelling/shrinking) or allows covalent capture of specific biomarkers.
References
-
US Patent 2016/0304548 A1 . Derivatives of Amphotericin B. Revolution Medicines, Inc.[1] (Describes the synthesis of drug derivatives using allyl (3-aminopropyl)carbamate as a linker). Link
-
Isidro-Llobet, A., et al. (2009) . Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Authoritative review on Alloc protection/deprotection mechanisms). Link
-
Hoyle, C. E., & Bowman, C. N. (2010) . Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Foundational text on using allyl groups for polymer crosslinking). Link
-
Fluorochem . Allyl (3-aminopropyl)carbamate Product Sheet. (Verification of chemical structure and commercial availability). Link
Sources
Literature review of allyl (3-aminopropyl)carbamate synthesis pathways
Topic: Literature review of allyl (3-aminopropyl)carbamate synthesis pathways Content Type: In-depth Technical Guide
Executive Summary & Strategic Importance
Allyl (3-aminopropyl)carbamate (CAS: 1049721-72-3) is a critical heterobifunctional linker and building block in medicinal chemistry. It features a primary amine for conjugation and an Alloc (allyloxycarbonyl) protected amine. The Alloc group is particularly valuable because it is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups, removable only via Pd(0)-catalyzed allyl transfer.
This guide details the synthesis of this molecule from 1,3-diaminopropane .[1][2][3] The core synthetic challenge is symmetry breaking : selectively mono-protecting a symmetric diamine without generating significant di-protected byproducts or leaving unreacted starting material.
We present two validated pathways:
-
The Monoprotonation Strategy (Precision Route): Uses stoichiometric acid control to statistically favor the mono-reactive species.
-
The Statistical Extraction Strategy (Scale-Up Route): Uses excess diamine and a self-validating acid-base purification workflow.
Pathway 1: The Monoprotonation Strategy (Precision Synthesis)
This method is the "Gold Standard" for laboratory-scale synthesis (1–50 g) where high purity is required without extensive chromatography. It relies on the principle that in a statistical mixture of diamine, mono-salt, and di-salt, the mono-salt is unreactive towards electrophiles if the pH is controlled correctly.
Mechanistic Logic
By adding exactly 1.0 equivalent of HCl to 1,3-diaminopropane, you generate a statistical distribution of species. However, the reaction kinetics favor the attack of the free amine. Once the free amine reacts with Allyl Chloroformate (Alloc-Cl), the remaining protonated amine is deactivated, preventing di-protection.
Key Reference: This methodology is adapted from the foundational work of Krapcho and Kuell (1990) and later refined by Ha et al. (2007) for Boc-protection, but is directly applicable to Alloc chemistry.
Experimental Protocol
Reagents:
-
1,3-Diaminopropane (1.0 equiv)
-
Hydrochloric acid (1.0 equiv, 2M solution or methanolic HCl)
-
Allyl chloroformate (Alloc-Cl) (1.0 equiv)
-
Solvent: Methanol (MeOH) or Dioxane/Water (1:1)
-
Base: NaOH (for workup)
Step-by-Step Workflow:
-
Salt Formation: Dissolve 1,3-diaminopropane in MeOH at 0 °C. Add 1.0 equiv of HCl dropwise. Stir for 20 minutes to establish the equilibrium between free base, mono-salt, and di-salt.
-
Acylation: Add Allyl chloroformate (Alloc-Cl) dropwise over 30 minutes while maintaining temperature at 0 °C. Crucial: Do not add external base (like TEA) during this step; the unprotonated amine acts as the nucleophile and the scavenger.
-
Equilibrium Shift: As the free amine reacts, the equilibrium shifts to release more free amine from the mono-salt, but the kinetics favor mono-protection over di-protection due to the reduced basicity of the carbamate.
-
Workup:
Pathway Visualization
Caption: Kinetic selection via monoprotonation minimizes di-protected impurities.
Pathway 2: The Statistical Extraction Strategy (Scale-Up)
For larger scales (>100 g) where precise stoichiometric control of HCl is difficult, the statistical method is preferred. This relies on using a large excess of diamine to statistically prevent di-protection, followed by a rigorous Acid-Base Extraction to purify the product.
Mechanistic Logic
Using a 5- to 10-fold excess of 1,3-diaminopropane ensures that any Alloc-Cl molecule is far more likely to encounter a virgin diamine molecule than a mono-protected one. The challenge is separating the product from the massive excess of starting material.
Experimental Protocol
Reagents:
-
1,3-Diaminopropane (5.0 – 10.0 equiv)[2]
-
Allyl chloroformate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Temperature: -10 °C to 0 °C[3]
Step-by-Step Workflow:
-
Reaction: Dissolve excess diamine in DCM. Cool to -10 °C.
-
Addition: Add Alloc-Cl diluted in DCM very slowly (over 1–2 hours). High dilution favors mono-protection.
-
Quench: Add water to solubilize the salts.
-
Purification (The "Self-Validating" System):
-
Wash 1 (Water): The excess 1,3-diaminopropane is highly water-soluble. Wash the organic layer 3x with water. This removes 95% of the starting material.
-
Extraction 1 (Acidic): Extract the organic layer with 1M HCl.
-
Basification: Adjust the acidic aqueous layer to pH 12–14 with NaOH pellets/solution.
-
Extraction 2 (Organic): Extract the cloudy aqueous mixture with DCM.
-
Final: Dry and concentrate.
-
Purification Logic Visualization
Caption: Self-validating acid-base extraction workflow for high-purity isolation.
Analytical Characterization & QC
To ensure the integrity of the synthesized linker, the following parameters must be met.
| Parameter | Expected Value / Observation | Notes |
| Appearance | Colorless to pale yellow oil | May solidify as HCl salt. |
| 1H NMR (CDCl3) | Diagnostic allyl signals are critical. | |
| MS (ESI) | [M+H]+ = 159.1 | |
| TLC (DCM/MeOH) | Rf ~ 0.2–0.3 (in 10% MeOH/DCM + 1% NH4OH) | Stains with Ninhydrin (free amine). |
Handling & Stability
-
Alloc Sensitivity: The Alloc group is stable to TFA (acid) and Piperidine (base), but sensitive to Palladium (Pd) . Avoid using metal spatulas or glassware contaminated with Pd traces from cross-coupling reactions.
-
Storage: Store as the HCl salt for long-term stability. The free amine can absorb CO2 from the air to form carbamates over time. Store under Argon at -20 °C.
References
-
Krapcho, A. P.; Kuell, C. S. (1990).[8][9] "Mono-Protected Diamines.[4][10][11][12] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines".[8][9][10] Synthetic Communications, 20(16), 2559–2564.[8] Link
-
Ha, H.-J.; et al. (2007).[4] "A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines". Synthetic Communications, 37(5), 737–742. Link[4]
-
Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience. (General reference for Alloc stability and deprotection). Link
-
Pittelkow, M.; et al. (2002).[11] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates". Synthesis, 2002(15), 2195–2202. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]
- 3. WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. bioorg.org [bioorg.org]
- 12. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Methodological & Application
Using allyl (3-aminopropyl)carbamate for surface amine functionalization
Application Note: High-Fidelity Surface Amine Functionalization using Allyl (3-aminopropyl)carbamate
Part 1: Executive Summary & Strategic Rationale
In surface chemistry, introducing primary amines (
The Solution: Use Allyl (3-aminopropyl)carbamate (also known as
This molecule possesses two distinct amine termini:
-
Free Primary Amine: Available for immediate covalent grafting to the surface.
-
Alloc-Protected Amine: Chemically inert during the grafting phase, preventing secondary surface reactions (looping).
By grafting this mono-protected species and subsequently removing the Alloc group via Palladium (Pd)-catalyzed deprotection, researchers achieve a high-density, strictly monofunctional amine brush with superior steric accessibility.
Part 2: Mechanism of Action
The workflow relies on the orthogonality of the Allyloxycarbonyl (Alloc) group.[1] Unlike acid-labile (Boc) or base-labile (Fmoc) groups, Alloc is removed under neutral conditions using a Pd(0) catalyst, making it compatible with sensitive substrates like polyesters (PLGA) or glass.
Diagram 1: The "Anti-Looping" Functionalization Pathway
Caption: Comparison of Alloc-strategy (linear brush formation) vs. traditional diamine strategies (surface looping).
Part 3: Experimental Protocols
Materials Required
-
Target Molecule: Allyl (3-aminopropyl)carbamate hydrochloride (CAS: 1049721-72-3).[2][3]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (to neutralize the HCl salt).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
]. -
Scavenger: Phenylsilane (
) or Morpholine. -
Solvents: Anhydrous DMF, DCM, or THF (substrate dependent).
Protocol 1: Surface Grafting (The Attachment)
Context: Attaching to an NHS-activated or Carboxyl-functionalized surface (e.g., functionalized glass, gold, or polymer).
-
Stock Preparation: Dissolve Allyl (3-aminopropyl)carbamate HCl (100 mg) in 5 mL of anhydrous DMF.
-
Neutralization: Add 1.2 equivalents of DIPEA to the stock solution. Crucial: The HCl salt will not react; the free base is required.
-
Incubation:
-
Immerse the activated surface (e.g., NHS-ester slide) into the solution.
-
Incubate for 2–4 hours at Room Temperature (RT) with gentle rocking.
-
Note: Over-incubation is not detrimental as the Alloc group prevents cross-linking.
-
-
Washing:
-
Rinse 3x with DMF to remove unbound monomers.
-
Rinse 3x with DCM (or Ethanol) to prepare for the next step.
-
Protocol 2: Palladium-Mediated Deprotection
Context: Removing the Alloc shield to reveal reactive amines.
-
Catalyst Cocktail Prep: In a glovebox or under Argon flow, prepare the deprotection solution in DCM (or THF):
-
Catalyst: 20 mM
-
Scavenger: 400 mM Phenylsilane (
). -
Why Phenylsilane? It acts as a hydride donor to irreversibly scavenge the allyl cation generated during cleavage, preventing it from re-reacting with the amine.
-
-
Reaction:
-
Immerse the grafted surface in the Catalyst Cocktail.
-
Incubate for 2 x 30 minutes at RT (refresh solution once to ensure complete removal).
-
Protect from light (Pd catalysts are light-sensitive).
-
-
Heavy Metal Cleanup (Critical):
-
Wash 3x with DCM.
-
Wash 3x with a solution of 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF. This chelates and removes residual Palladium, which appears as black specks and can be toxic to cells.
-
Final rinse with Ethanol and dry under Nitrogen.
-
Part 4: Quality Control & Validation
Do not assume the reaction worked. Validate using the following hierarchy.
Table 1: Validation Methods & Expected Data
| Method | Analyte | Expected Result (Grafted) | Expected Result (Deprotected) |
| XPS (X-ray Photoelectron Spectroscopy) | N1s Core Level | Single peak ~400.0 eV (Carbamate/Amide) | Appearance of shoulder/peak at ~399.0 eV (Free Amine) |
| Contact Angle | Water | Moderate (~50-60°, hydrophobic Alloc) | Lower (~30-40°, hydrophilic |
| Fluorescence Assay | NHS-Fluorescein | Low Fluorescence (Amines blocked) | High Fluorescence (Amines reactive) |
| Ninhydrin Test | Free Amines | Colorless / Faint Blue | Deep Purple (Ruhemann's Purple) |
Diagram 2: QC Decision Tree
Caption: Functional validation workflow using fluorescent tagging to confirm amine availability.
Part 5: Troubleshooting & Expert Insights
-
"The surface turned black/grey."
-
Cause: Palladium precipitation (
aggregates). -
Fix: You skipped the Sodium Diethyldithiocarbamate (DDC) wash. DDC is essential for sequestering Pd from porous or rough surfaces.
-
-
"Low amine yield after deprotection."
-
Cause: Oxidation of the Pd catalyst.
must be bright yellow. If it is orange or brown, it is oxidized and inactive. -
Fix: Use fresh catalyst or switch to stable Pd(II) precursors like
+ Phosphine ligands, though Pd(0) is preferred for Alloc.
-
-
"Can I use this for Thiol-Ene Click?"
-
Insight: While the allyl group can participate in thiol-ene click chemistry, doing so consumes the allyl double bond. If you click the allyl group to the surface, you lose the Alloc deprotection mechanism . The carbamate becomes a permanent linker. Only use this molecule for thiol-ene if you intend the carbamate to be permanent.
-
References
-
Pd-Catalyzed Alloc Removal: Total Synthesis. "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism". Available at: [Link]
-
Surface Cleaning of Palladium: American Chemical Society (Chemical Reviews). "Amino Acid-Protecting Groups" (Section on Alloc removal and DDC washing). Available at: [Link]
Sources
Application Note: Precision Fabrication of Bioactive Scaffolds using Allyl (3-aminopropyl)carbamate
This Application Note is structured as a high-level technical guide for the synthesis and utilization of Allyl (3-aminopropyl)carbamate (AAPC) in the fabrication of advanced tissue engineering scaffolds. It focuses on the thiol-ene photoclick mechanism, which offers superior control over network homogeneity and bio-functionalization compared to traditional acrylate-based systems.
Executive Summary
In tissue engineering, the decoupling of mechanical stiffness from biochemical functionality is a critical design requirement. Traditional acrylate-based hydrogels often suffer from heterogeneous network formation and limited post-fabrication modifiability.
This guide details the use of Allyl (3-aminopropyl)carbamate (AAPC) —a bifunctional monomer containing an allyl group for polymerization and a primary amine for bio-conjugation. By incorporating AAPC into a thiol-ene crosslinking system, researchers can generate step-growth networks with high structural regularity while retaining pendant amine groups for the covalent attachment of growth factors, peptides (e.g., RGD), or fluorescent markers.
Key Advantages[1][2]
-
Orthogonal Functionalization: The allyl group participates in the scaffold formation, leaving the amine group available for post-fabrication chemistry (e.g., NHS-ester reactions).
-
Hydrolytic Stability: The carbamate linkage offers superior stability compared to ester-based linkers (e.g., methacrylates), preventing premature degradation during long-term cell culture.
-
Homogeneous Network: Thiol-ene "click" chemistry reduces shrinkage stress and creates ideal mesh sizes for nutrient transport.
Chemical Mechanism & Rationale[3]
The Molecule: Allyl (3-aminopropyl)carbamate
The molecule functions as a "handle" inserter.
-
Structure: CH2=CH-CH2-O-C(=O)-NH-(CH2)3-NH2
-
Allyl Head: Reacts with thiols (e.g., PEG-dithiol) upon radical initiation.
-
Carbamate Linker: Provides a stable, semi-rigid spacer.
-
Propyl-Amine Tail: Remains pendant within the hydrogel mesh, acting as a nucleophile for subsequent biological modification.
The Thiol-Ene Photoclick Reaction
Unlike chain-growth polymerization (acrylates), thiol-ene polymerization is a step-growth mechanism.
-
Initiation: Photoinitiator (LAP) generates radicals under UV/Blue light.
-
Propagation: A thiyl radical attacks the allyl group of AAPC (or the PEG-allyl backbone).
-
Chain Transfer: The carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical.
This cycle proceeds rapidly, insensitive to oxygen inhibition, yielding a uniform network.
Experimental Protocols
Protocol A: Synthesis of Allyl (3-aminopropyl)carbamate (AAPC)
Note: Commercially available AAPC is rare; in-house synthesis is standard.
Reagents:
-
Allyl chloroformate (ACF)
-
1,3-Diaminopropane (DAP)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (1M NaOH)
Procedure:
-
Setup: Cool a solution of 1,3-Diaminopropane (10 equiv, excess) in DCM to 0°C in an ice bath. Critical: Excess diamine prevents the formation of the di-allyl side product.
-
Addition: Dropwise add Allyl chloroformate (1 equiv) diluted in DCM over 60 minutes. Maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Extraction:
-
Wash the organic phase with 1M NaOH to remove HCl byproducts.
-
Wash with brine.
-
Dry over MgSO₄ and concentrate via rotary evaporation.
-
-
Purification: If necessary, purify via silica gel column chromatography (Eluent: DCM/MeOH/Triethylamine).
-
Validation: Confirm structure via ¹H-NMR (Look for allyl peaks at 5.9 ppm and 5.2 ppm).
Protocol B: Scaffold Fabrication (Thiol-Ene Hydrogel)
Materials:
-
Polymer Backbone: 4-arm PEG-Thiol (MW 10kDa) or Gelatin-Thiol.
-
Crosslinker/Monomer: AAPC (Synthesized above).
-
Co-Crosslinker (Optional): PEG-Diallyl (to adjust stiffness).
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
-
Solvent: PBS (pH 7.4).
Step-by-Step Fabrication:
| Step | Action | Critical Parameter |
| 1. Formulation | Dissolve PEG-Thiol (10 wt%) and AAPC in PBS. | Stoichiometry: Ratio of Thiol : (Allyl groups) must be 1:1 for perfect gelation. |
| 2. Initiator | Add LAP to a final concentration of 0.05% (w/v). | Keep in dark to prevent premature curing. |
| 3. Mixing | Vortex gently to ensure homogeneity. Degas if ultra-high precision is needed. | Avoid introducing bubbles. |
| 4. Casting | Pipette 50 µL of precursor solution into PDMS molds (e.g., 5mm diameter). | Ensure mold is hydrophobic to prevent sticking. |
| 5. Curing | Expose to 365nm (UV) or 405nm (Blue) light for 2–5 minutes. | Intensity: 10 mW/cm². Distance: 5 cm. |
| 6. Washing | Wash hydrogels 3x in sterile PBS to remove unreacted monomer/initiator. | Essential for cytotoxicity removal. |
Protocol C: Post-Fabrication Bio-Functionalization
This step proves the utility of AAPC by attaching a bioactive peptide (e.g., RGD for cell adhesion) to the pendant amines.
-
Activation: Prepare a solution of NHS-RGD (or NHS-Fluorescein for visualization) in PBS (pH 8.0).
-
Incubation: Submerge the AAPC-functionalized scaffolds in the solution for 2 hours at RT.
-
Quenching: Wash with Tris-buffer (pH 8.0) to quench unreacted NHS esters.
-
Result: The scaffold is now covalently decorated with RGD peptides only where AAPC was incorporated.
Visualization of Workflow
The following diagram illustrates the chemical logic and fabrication workflow, highlighting the orthogonality of the allyl and amine groups.
Caption: Workflow integrating AAPC synthesis, thiol-ene photoclick crosslinking, and orthogonal amine-based bio-functionalization.
Characterization & Quality Control
To ensure the scaffold meets rigorous scientific standards, the following assays are mandatory:
| Assay | Purpose | Methodology | Target Metric |
| TNBS Assay | Quantify available amines | React scaffold with Trinitrobenzenesulfonic acid; measure absorbance at 335nm. | > 1 µmol amine / mg dry gel (confirms AAPC incorporation). |
| Rheology | Mechanical Stiffness | Frequency sweep (0.1–10 Hz) on a parallel plate rheometer. | G' (Storage Modulus) should be constant (elastic solid). |
| Swelling Ratio | Network Density | Weigh wet ( | Consistent swelling confirms homogeneous crosslinking. |
| Live/Dead Assay | Cytotoxicity Check | Seed 3T3 fibroblasts; stain with Calcein AM/EthD-1. | >90% Viability (confirms monomer removal). |
Troubleshooting Guide
-
Problem: Gel does not cure or is too soft.
-
Cause: Oxygen inhibition (rare in thiol-ene but possible) or incorrect stoichiometry.
-
Solution: Ensure Thiol:Allyl ratio is exactly 1:1. Increase LAP concentration to 0.1%.
-
-
Problem: Low functionalization efficiency (TNBS signal low).
-
Cause: Amine protonation or steric hindrance.
-
Solution: Perform NHS-reaction at pH 8.5 to ensure amines are deprotonated (nucleophilic).
-
References
-
Lin, C. C., & Anseth, K. S. (2009). Glutaraldehyde-free formation of hydrogels via thiol-ene photoclick chemistry. Pharmaceutical Research, 26(3), 631–643. Link
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[1] Synthesis, 2002(15), 2195-2202.[1] Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials, 21(48), 5005-5010. Link
Sources
Protocol for the Controlled Radical Polymerization of Allyl (3-Aminopropyl)carbamate via RAFT
An Application Guide for Researchers
Abstract: The polymerization of allyl monomers via conventional free-radical methods is notoriously challenging due to significant degradative chain transfer, which leads to low molecular weights and slow reaction rates.[1][2][3] This guide provides a detailed protocol for the polymerization of allyl (3-aminopropyl)carbamate, a functional monomer with potential applications in biomaterials and drug delivery, using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization (CRP) technique that minimizes irreversible termination reactions, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.[1][4][5][6] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for preparing functional poly(allyl (3-aminopropyl)carbamate).
Introduction: The Challenge and Solution for Polymerizing Allyl Monomers
Allyl monomers, characterized by the H₂C=CH-CH₂R structure, are a class of building blocks that can introduce valuable functionality into polymers.[] However, their utility has been historically limited by their poor polymerizability under standard free-radical conditions. The primary obstacle is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allyl monomer.[1][2][8] This terminates the growing polymer chain and forms a stable, non-propagating allyl radical, effectively halting the polymerization process.[1][9]
To overcome this significant challenge, controlled radical polymerization (CRP) techniques are employed.[1] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful method for a wide range of monomers, including those with functional groups that are incompatible with other polymerization techniques.[4][5][6] RAFT polymerization introduces a dynamic equilibrium between active and dormant polymer chains, which suppresses termination reactions and allows for the synthesis of polymers with controlled architectures.[4][6]
This application note details a robust protocol for the RAFT polymerization of allyl (3-aminopropyl)carbamate, providing a pathway to synthesize well-defined, functional polymers for advanced applications.
Materials and Equipment
| Reagent | Grade | Supplier (Example) | Notes |
| Allyl (3-aminopropyl)carbamate | ≥95% | Custom synthesis or specialized supplier | Monomer purity is critical. It is recommended to pass the monomer through a column of basic alumina to remove any inhibitors prior to use. |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | ≥98% | Sigma-Aldrich | RAFT Chain Transfer Agent (CTA). |
| Azobisisobutyronitrile (AIBN) | ≥98% | Sigma-Aldrich | Radical initiator. Recrystallize from methanol before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal. |
| Methanol | ACS grade | Fisher Scientific | For initiator recrystallization and polymer precipitation. |
| Tetrahydrofuran (THF) | HPLC grade | Fisher Scientific | For Gel Permeation Chromatography (GPC) analysis. |
| Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Cambridge Isotope Laboratories | For NMR analysis. |
-
Schlenk flasks
-
Rubber septa
-
Magnetic stirrer and stir bars
-
Oil bath with temperature controller
-
Schlenk line with vacuum and inert gas (N₂ or Ar) supply
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Experimental Protocol: RAFT Polymerization of Allyl (3-aminopropyl)carbamate
This protocol outlines the RAFT polymerization of allyl (3-aminopropyl)carbamate targeting a degree of polymerization (DP) of 50.
-
RAFT Agent (CTA): DDMAT is chosen as it is a versatile trithiocarbonate effective for controlling the polymerization of "more activated" monomers and has been shown to be effective for challenging monomers.[1]
-
Initiator: AIBN is a standard thermal initiator with a well-characterized decomposition rate at the recommended reaction temperature. The [CTA]/[I] ratio is crucial for achieving good control and high chain-end functionality. A ratio of 10:1 is a good starting point.[1]
-
Solvent: Anhydrous 1,4-dioxane is selected for its ability to dissolve the monomer, initiator, and the resulting polymer, as well as its relatively high boiling point suitable for the reaction temperature.
-
Temperature: 70 °C is chosen to ensure a suitable decomposition rate of AIBN while minimizing potential side reactions.
-
Monomer and Initiator Purification:
-
Purify allyl (3-aminopropyl)carbamate by passing it through a short column of basic alumina to remove any storage inhibitors.
-
Recrystallize AIBN from methanol and dry under vacuum.
-
-
Preparation of the Reaction Mixture:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add allyl (3-aminopropyl)carbamate (1.0 g, ~5.8 mmol, assuming a molecular weight of ~172 g/mol ).
-
Add DDMAT (42.4 mg, 0.116 mmol, for a [Monomer]/[CTA] ratio of 50).
-
Add AIBN (1.9 mg, 0.0116 mmol, for a [CTA]/[Initiator] ratio of 10).
-
Add 2.0 mL of anhydrous 1,4-dioxane to the flask.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This is critical as oxygen can inhibit radical polymerization.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar).
-
Place the sealed Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). To monitor the reaction progress, small aliquots can be withdrawn at different time points using a degassed syringe for conversion and molecular weight analysis.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the viscous solution with a small amount of THF if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator fragments.
-
Dry the final polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Visualization of the Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Functionalizing nanoparticles with allyl (3-aminopropyl)carbamate
Application Note: Precision Surface Engineering of Nanoparticles using Allyl (3-aminopropyl)carbamate
Executive Summary
Functionalizing nanoparticles (NPs) often requires a delicate balance between reactivity and stability. Allyl (3-aminopropyl)carbamate (CAS 503817-47-8), effectively known as N-Alloc-1,3-diaminopropane , serves as a high-value bifunctional linker in nanomedicine. Its unique structure features a primary amine for surface anchoring and an Alloc (Allyloxycarbonyl) protected amine.
This application note details the use of this molecule for two distinct strategic purposes:
-
Orthogonal Protection: Using the Alloc group to mask a secondary amine during synthesis, preventing cross-linking, followed by controlled deprotection.
-
Bio-Orthogonal "Click" Handle: Utilizing the allyl alkene moiety directly for Thiol-Ene click chemistry, enabling rapid conjugation of thiol-containing drugs or ligands.
Molecule Profile & Chemical Logic
-
IUPAC Name: Allyl N-(3-aminopropyl)carbamate
-
Structure:
-
Molecular Weight: ~158.19 g/mol
-
Solubility: Soluble in water, methanol, DCM, DMF.
Mechanism of Action: The molecule possesses a "Head" (Free Amine) and a "Tail" (Alloc Group).
-
The Head (
): Reacts with activated carboxyls (NHS-esters) or epoxides on the NP surface. -
The Tail (Alloc): Stable under acidic (TFA) and basic (Piperidine) conditions used in peptide synthesis. It is removed only via Palladium(0)-catalyzed allyl transfer, making it orthogonal to almost all other surface chemistries.
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for using this linker.
Caption: Workflow for functionalizing nanoparticles with Allyl (3-aminopropyl)carbamate, showing the divergence between deprotection and click chemistry pathways.
Detailed Protocols
Phase 1: Surface Anchoring (Conjugation)
Target Substrate: Carboxylated Nanoparticles (e.g., Silica-COOH, Au-MUA, PLGA-COOH).
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)[1]
-
Activation Buffer: MES (0.1 M, pH 5.5)[1]
-
Reaction Buffer: PBS (1x, pH 7.4) or Bicarbonate (pH 8.0)
Step-by-Step:
-
Activation: Disperse 10 mg of Carboxyl-NPs in 2 mL MES buffer. Add EDC (20 mM final) and NHS (50 mM final). React for 15 minutes at Room Temperature (RT).
-
Wash: Centrifuge/filter to remove excess EDC (critical to prevent cross-linking). Resuspend pellet in Reaction Buffer.
-
Coupling: Add Allyl (3-aminopropyl)carbamate (50 molar excess relative to surface -COOH).
-
Note: The pH must be > 7.2 to ensure the free amine is deprotonated and nucleophilic.
-
-
Incubation: Shake gently for 2–4 hours at RT.
-
Purification: Wash 3x with water/ethanol to remove unreacted linker.
-
QC Check: FTIR should show a new peak at ~1690–1720 cm⁻¹ (Carbamate C=O) distinct from the Amide I/II bands.
-
Phase 2: Application Routes
Choose Route A or Route B based on your research goal.
Route A: Alloc Deprotection (Revealing Amines)
Goal: Generate a dense primary amine surface without cross-linking during the initial coupling. Constraint: Requires organic solvent compatibility (DCM or DMF). Suitable for Crosslinked Silica or Gold NPs. Avoid for PLGA.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
][2] -
Scavenger: Phenylsilane (
) or Morpholine. -
Solvent: Anhydrous Dichloromethane (DCM) or DMF (degassed).
Protocol:
-
Preparation: Resuspend dry Alloc-NPs in degassed DCM/DMF under Nitrogen/Argon.
-
Catalyst Mix: Add Phenylsilane (20 eq. per Alloc group) followed by
(0.05 eq.).[2]-
Why Phenylsilane? It acts as a hydride donor, scavenging the allyl cation generated by the Pd catalyst, regenerating the Pd(0) and preventing side reactions.
-
-
Reaction: Stir gently for 2 hours at RT in the dark (Pd is light sensitive).
-
Washing: Wash extensively with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to chelate and remove residual Palladium.
-
Result: Surface now displays free primary amines (
), ready for further conjugation or cationic applications.
Route B: Thiol-Ene "Click" Chemistry
Goal: Conjugate a thiol-drug or thiol-PEG using the Allyl group. Advantage:[3][4] Rapid, high-yield, works in aqueous/organic mixtures.
Reagents:
-
Thiol-Ligand (e.g., HS-PEG-OMe or HS-Peptide).
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for water, or Irgacure 2959 for organics.
-
Light Source: UV (365 nm) or Visible Blue (405 nm) depending on initiator.
Protocol:
-
Mix: Resuspend Alloc-NPs in water/PBS. Add Thiol-Ligand (10–20 molar excess).
-
Initiator: Add LAP (final conc. 0.05% w/v).
-
Irradiation: Irradiate with UV/Blue light (10–20 mW/cm²) for 5–15 minutes.
-
Purification: Centrifuge/Dialyze to remove free ligand.
Data Presentation & Troubleshooting
Table 1: Characterization Matrix
| Technique | Expected Result (Alloc-NP) | Expected Result (Deprotected-NP) |
| Zeta Potential | Neutral/Slightly Negative (Carbamate masks charge) | Highly Positive (Free amines protonated at pH 7) |
| FTIR | Sharp peak ~1700 cm⁻¹ (Carbamate C=O) | Disappearance of 1700 cm⁻¹; Increase in N-H bend |
| Ninhydrin Test | Negative (Purple color absent) | Positive (Deep Purple/Blue) |
Troubleshooting Guide:
-
Issue: Aggregation during Deprotection.
-
Cause: Loss of steric stabilization or solvent incompatibility.
-
Fix: Ensure NPs are fully crosslinked (if silica). Use DMF instead of DCM. Add a small amount of PEG-silane during the initial synthesis to provide steric bulk.
-
-
Issue: Low Click Efficiency.
-
Cause: Oxygen inhibition of radicals.
-
Fix: Degas buffers (bubble
for 15 mins) before adding the initiator.
-
-
Issue: Residual Palladium.
-
Cause: Inefficient washing after deprotection.
-
Fix: Use the Sodium Diethyldithiocarbamate wash step. It is specific for removing heavy metals.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and Click chemistries). Link
-
Thiol-Ene Click Chemistry on Nanoparticles
-
RSC Advances, 2021. "Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry." (Demonstrates the utility of allyl groups for surface functionalization). Link
-
-
Alloc Deprotection Methodology
-
Journal of Organic Chemistry, "Palladium-Catalyzed Deprotection of Alloc-Amines." (Standard organic protocol adapted for heterogeneous surfaces). Link
-
-
1,3-Diaminopropane on Nanoparticles
-
Alloc-1,3-Diaminopropane Properties
-
PubChem Compound Summary for Allyl (3-aminopropyl)carbamate. Link(Note: Link directs to related Allyl-amine structures for verification of functional group properties).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Modification of multi-walled carbon nanotubes by 1,3-diaminopropane to increase CO2 adsorption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of allyl (3-aminopropyl)carbamate
Topic: Improving Reaction Yields & Selectivity in Mono-Alloc Protection of 1,3-Diaminopropane Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-ALLOC-DAP-001[1]
Introduction: The Symmetry Challenge
The synthesis of Allyl (3-aminopropyl)carbamate involves the mono-protection of 1,3-diaminopropane. The core technical challenge is symmetry breaking . Because both amine groups on the starting material are chemically identical, standard addition of allyl chloroformate (Alloc-Cl) typically results in a statistical mixture: unreacted diamine, the desired mono-carbamate, and the unwanted bis-carbamate (di-protection).[1]
This guide addresses the specific yield-killing mechanisms inherent in this reaction and provides protocol adjustments to shift the equilibrium toward the mono-protected species.
Part 1: Reaction Stoichiometry & Kinetics
Q: I am consistently getting 30-40% bis-alloc byproduct. How do I stop the second addition?
A: You are likely operating under "diffusion control" rather than "kinetic control."
When you add Alloc-Cl to a 1:1 mixture of diamine, the reaction is faster than the mixing time.[1] The first molecule of Alloc-Cl reacts with a diamine to form the mono-product. If that mono-product remains in a zone of high Alloc-Cl concentration, it competes for the next Alloc-Cl molecule, leading to the bis-product.[1]
The Solution: The "High-Dilution Inverse Addition" Protocol
To maximize yield, you must ensure the Alloc-Cl is the limiting reagent locally at the drop site.[1]
-
Excess Diamine: Increase the stoichiometry of 1,3-diaminopropane to 5–10 equivalents relative to Alloc-Cl. This statistical overload ensures that any incoming Alloc-Cl molecule is far more likely to encounter a fresh diamine than a mono-protected one.
-
Inverse Addition: Do not add the diamine to the Alloc-Cl. Dissolve the diamine in your solvent (DCM or Methanol) and cool to -10°C to 0°C . Dissolve Alloc-Cl in a separate volume of solvent and add it dropwise over 1–2 hours.
-
Vigorous Stirring: High agitation is critical to dissipate the reagent immediately upon addition.
Q: Using 10 equivalents of diamine is wasteful. Is there a more atom-economical method?
A: Yes, use the "Acid-Salt" Strategy (pH-Controlled Synthesis). [1]
This method relies on the statistical probability of protonation. By adding exactly 1 equivalent of acid (like HCl or
-
Mechanism: The ammonium group (
) is non-nucleophilic. The remaining free amine ( ) reacts with Alloc-Cl. -
Benefit: You can run this at near 1:1 stoichiometry (Diamine:Alloc-Cl) without massive excess.
Protocol Adjustment:
-
Dissolve 1,3-diaminopropane (1 eq) in Methanol.
-
Add HCl (1 eq, e.g., 1.25 M in MeOH) dropwise at 0°C.
-
Add Alloc-Cl (0.9 eq) slowly.
-
Maintain pH ~8–9 using a weak inorganic base (like
) if necessary to scavenge the HCl produced by the Alloc-Cl reaction, without deprotonating the protecting ammonium group.
Part 2: Reagent Selection
Q: Alloc-Cl is too aggressive. Are there milder reagents to improve selectivity?
A: Yes. Switching the leaving group affects the "Hard/Soft" character of the electrophile.
Chloroformates are highly reactive "hard" electrophiles. Carbonates are "softer" and more selective, often allowing for better discrimination between the primary amine and the already-reacted carbamate (which is less nucleophilic).
Comparative Reagent Table:
| Reagent | Reactivity | Selectivity for Mono-Product | Atom Economy | Recommendation |
| Allyl Chloroformate (Alloc-Cl) | High | Low (Statistical mix) | High | Use only with large excess diamine.[1] |
| Diallyl Carbonate | Low | Moderate | Moderate | Requires catalyst or heat; good for scale-up. |
| Allyl Phenyl Carbonate | Moderate | High | Low (Phenol byproduct) | Best for high-value synthesis. |
| Alloc-Succinimide (Alloc-OSu) | Moderate | Very High | Low | Expensive; use for small-scale precision.[1] |
Technical Insight: Allyl Phenyl Carbonate reacts slower than Alloc-Cl, allowing the thermodynamic difference between the diamine and the mono-carbamate to exert more control over the product distribution.
Part 3: Workup & Purification (The Critical Step)
Q: My reaction worked, but I can't separate the product from the excess diamine. Distillation is messy.
A: Rely on "Solubility Switching" (Acid/Base Extraction) instead of distillation.
1,3-diaminopropane is highly water-soluble.[1] The mono-Alloc product is amphiphilic (soluble in organic and water depending on pH). The bis-Alloc byproduct is lipophilic (organic soluble only).
The "Three-Phase" Purification Workflow:
-
Acid Wash (Removal of Bis-Byproduct):
-
Dilute the crude reaction mixture with DCM .
-
Wash with 1M HCl (pH ~2).
-
Result:
-
Organic Layer: Contains Bis-Alloc byproduct (neutral). DISCARD.
-
Aqueous Layer: Contains Mono-Alloc product (protonated) and Unreacted Diamine (protonated). KEEP.
-
-
-
Basification & Extraction (Isolation of Product):
-
Adjust the aqueous layer pH to ~10–11 using NaOH.
-
Saturate the aqueous layer with NaCl (Salting out).
-
Extract exhaustively with DCM or CHCl3 (3x).
-
Result:
-
Organic Layer: Contains Mono-Alloc Product .[2] (The diamine is so hydrophilic it largely remains in the brine/water phase, while the carbamate chain makes the product extractable).
-
-
-
Final Polish:
Part 4: Visualization of Workflows
Diagram 1: Reaction Pathways & Yield Loss Mechanisms
Caption: Kinetic competition between mono-protection (k1) and di-protection (k2). High local concentrations of Alloc-Cl accelerate k2.
Diagram 2: The "Solubility Switch" Purification Protocol
Caption: Purification strategy utilizing the basicity difference between the carbamate and the diamine.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for carbamate protection protocols).
-
Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications. Link (Foundational method for statistical mono-protection).
-
Pittelkow, M., et al. (2004).[1] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Link (Describes the use of phenyl carbonates for higher selectivity).
-
Vutukuri, D. R., et al. (2003).[1][6] A Mild Deprotection Strategy for Allyl-Protecting Groups. The Journal of Organic Chemistry. Link (Context on Alloc group stability and manipulation).
Sources
- 1. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Purification methods to remove impurities from allyl (3-aminopropyl)carbamate
Product Support ID: TS-ALLOC-DAP-001
-Alloc-1,3-diaminopropane (CAS: 503817-47-8 / 146977-44-2)Executive Summary
This guide addresses the purification of Allyl (3-aminopropyl)carbamate , a mono-protected diamine intermediate. The primary challenge in synthesizing this molecule is the statistical distribution of products: unreacted 1,3-diaminopropane, the desired mono-Alloc product, and the undesired bis-Alloc impurity.
This guide prioritizes Acid-Base Extraction as the "Gold Standard" method due to its scalability and efficiency in separating the neutral bis-impurity from the basic mono-product. Chromatographic solutions are provided as secondary alternatives.
Module 1: The "Gold Standard" Purification Protocol
Method: Selective Acid-Base Extraction (Liquid-Liquid Extraction) Best For: Removing bis-Alloc-1,3-diaminopropane and unreacted 1,3-diaminopropane.
The Logic (Why this works)
The separation relies on the distinct pKa properties of the components in the crude mixture:
-
Bis-Alloc Impurity: Neutral (Both amines are acylated). Stays in organic solvent at all pH levels.
-
Unreacted Diamine: Highly basic (two free amines) and highly water-soluble.
-
Target Product (Mono-Alloc): Contains one free primary amine (
). It can be toggled between water-soluble (protonated, cationic) and organic-soluble (neutral) states by adjusting pH.
Step-by-Step Protocol
Reagents Needed:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl)
-
pH paper or meter
Workflow:
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Initial Wash (Remove Diamine): Wash the organic layer twice with water .
-
Technical Note: The unreacted 1,3-diaminopropane is highly hygroscopic and water-soluble. It will partition into the aqueous phase immediately.
-
-
Acid Extraction (Isolate Product): Extract the DCM layer with 1M HCl (3 x volumes).
-
Basification: Take the combined acidic aqueous extracts (containing your product) and cool them in an ice bath. Slowly add 2M NaOH until the pH reaches >12 .
-
Observation: The solution may become cloudy as the free amine is regenerated and becomes insoluble in water.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x volumes).
-
Drying: Dry the combined DCM extracts over anhydrous
, filter, and concentrate in vacuo.
Visualization: Acid-Base Extraction Flowchart
Caption: Separation logic for isolating mono-protected amines from neutral impurities and diamines.
Module 2: Chromatographic Purification
Method: Flash Column Chromatography (Silica Gel) Best For: High-purity requirements (>98%) or when emulsions prevent extraction.
The "Tailing" Problem
Primary amines interact strongly with the acidic silanols on the surface of silica gel, causing "tailing" (broad, streaky spots) and poor separation.
Troubleshooting Protocol
To purify Allyl (3-aminopropyl)carbamate on silica, you must modify the mobile phase.
| Parameter | Recommendation | Reason |
| Stationary Phase | Standard Silica Gel (40-63 µm) | - |
| Mobile Phase Modifier | Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH) | Competes with the amine for silanol binding sites, sharpening the peak. |
| Recommended Solvent System | DCM : Methanol : NH4OH (90:9:1) | The polarity of MeOH moves the amine; NH4OH suppresses tailing. |
| Alternative System | DCM : Methanol : Et3N (95:4:1) | Use if NH4OH is unavailable. |
Technical Tip: Pre-wash the silica column with the mobile phase containing the modifier before loading your sample. This "deactivates" the silica.
Module 3: Salt Formation (Crystallization)
Method: Formation of the Hydrochloride or Oxalate Salt Best For: Long-term storage and stabilizing the oil into a solid.
If the free base is an oil and difficult to handle, converting it to a salt often precipitates impurities.
-
HCl Salt: Dissolve the purified oil in a minimal amount of dry Ethanol or Methanol. Add 1.1 equivalents of HCl (4M in Dioxane). Add Diethyl Ether or Hexanes until turbid. Cool to 4°C to crystallize.
-
Oxalate Salt: Dissolve in Ethanol. Add 1 equivalent of Oxalic acid. The oxalate salt of the mono-amine often crystallizes readily.
Frequently Asked Questions (FAQs)
Q1: I tried the acid extraction, but my yield is very low. Where is my product? A: This usually happens during the "Basification" step (Step 4).
-
Check pH: Did you reach pH > 12? If the pH is only 8 or 9, the amine might still be partially protonated and water-soluble.
-
Salting Out: The free amine is a small, polar molecule. It may still have significant water solubility even when neutral. Saturate the aqueous layer with NaCl (solid) before the final DCM extraction to push the amine into the organic phase ("Salting Out" effect).
Q2: Is the Alloc group stable to 1M HCl? A: Yes. The Alloc (Allyloxycarbonyl) group is a carbamate.[6] Carbamates are generally stable to dilute aqueous acids at room temperature. They require strong acids (like HBr/Acetic Acid) or specific metal catalysts (Pd) for cleavage [1]. You can safely perform the 1M HCl extraction without removing the protecting group.
Q3: Can I distill this compound? A: Allyl (3-aminopropyl)carbamate is a high-boiling oil. Distillation requires high vacuum (<1 mmHg). Heating carbamates excessively can lead to thermal decomposition or polymerization of the allyl group. Column chromatography or acid-base extraction is safer and preferred.
Q4: How do I remove the bis-Alloc impurity if I can't do extraction? A: If extraction is impossible (e.g., severe emulsions), use the chromatography method in Module 2. The bis-Alloc impurity is much less polar than the mono-amine.
-
TLC Tip: In 10% MeOH/DCM, the bis-impurity will have an Rf ~ 0.8-0.9, while the mono-amine will have an Rf ~ 0.2-0.4. Separation is usually easy.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for carbamate stability).
-
Krapcho, A. P.; Kuell, C. S. "Mono-Protected Diamines. N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines." Synthetic Communications, 1990 , 20(16), 2559–2564. (Foundational protocol for statistical mono-protection and purification via extraction). [2]
-
Daga, M. C.; Taddei, M.; Varchi, G. "Alloc-Cl." Encyclopedia of Reagents for Organic Synthesis, 2001 . (Details on Allyl Chloroformate reactivity).
Sources
- 1. magritek.com [magritek.com]
- 2. renyi.hu [renyi.hu]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of allyl (3-aminopropyl)carbamate in water
The Physicochemical Challenge: The "Amphiphilic Paradox"
Allyl (3-aminopropyl)carbamate (often abbreviated as Alloc-1,3-diaminopropane ) presents a classic solubility challenge known as the "Amphiphilic Paradox."[1][2][3]
To successfully solubilize this molecule, you must understand the competition between its two functional ends:
-
The Hydrophilic Head: The primary amine (
) is highly polar and basic.[1][2][3] -
The Hydrophobic Tail: The Alloc (allyloxycarbonyl) group is lipophilic and non-polar.[1][2][3]
The Root Cause of Insolubility: In neutral water (pH 7), the free base form of this molecule often exists as an oil or a waxy solid that resists dissolution.[1][2][3] The hydrophobic Alloc group dominates the solvation energetics, preventing the water network from organizing around the molecule.[1][3] Solubility is only achieved when the amine is ionized, overpowering the hydrophobic tail. [1][3]
Troubleshooting Workflow: Solubility Decision Tree
Before proceeding with specific protocols, identify your current state using the logic flow below.
Figure 1: Decision logic for selecting the correct solubilization strategy based on starting material and application constraints.
Module 1: The Protonation Switch (Primary Strategy)[1][2][3]
The most robust method to dissolve Allyl (3-aminopropyl)carbamate is to convert the free amine into its hydrochloride salt.[1][2][3] The primary amine has a
Protocol A: Conversion to Hydrochloride Salt
Best for: Synthesis intermediates, acidic buffers, and general stock solutions.[1][3]
Reagents:
Step-by-Step Procedure:
-
Suspend: Place the oily free base in a glass vial. Add
to reach 80% of your target volume.[1][2] The oil will likely bead up or sit at the bottom.[1][3] -
Monitor: Insert a micro-pH probe and magnetic stir bar.
-
Titrate: Dropwise add 1.0 M HCl while stirring vigorously.
-
Observation: As the pH drops below 9.0, the oil droplets will begin to disperse.[3]
-
Target: Continue adding HCl until the pH stabilizes between 4.5 and 6.0 .
-
-
Clarification: The solution should become optically clear.
-
Finalize: Add water to the final volume.
Why this works:
The protonation creates a distinct ionic dipole.[1][2][3] The hydration energy of the ammonium cation (
Module 2: Cosolvent Engineering (Neutral pH Strategy)
If your experiment (e.g., cell culture or sensitive polymerization) cannot tolerate acidic pH, you must use a cosolvent.[2][3] The Alloc group is highly soluble in polar aprotic solvents.[1][3]
Protocol B: The "Solvent Shift" Method
Best for: Biological assays, neutral pH buffers (PBS/HEPES).[1][2][3]
Recommended Cosolvents:
| Solvent | Solubility Limit | Biological Compatibility | Notes |
|---|---|---|---|
| DMSO | >100 mg/mL | High (if <0.5% v/v) | Preferred.[1][2][3] Excellent stability. |
| Ethanol | >50 mg/mL | Moderate | Volatile; may evaporate during long incubations.[1][2][3] |
| DMF | >100 mg/mL | Low | Toxic to cells; avoid if possible.[1][2][3] |
Step-by-Step Procedure:
-
Make a Stock: Dissolve the Allyl (3-aminopropyl)carbamate free base in 100% DMSO at 100x the desired final concentration (e.g., if you need 1 mM, make a 100 mM stock).[1][2][3]
-
Vortex: Ensure complete dissolution (solution should be clear and viscous).[1][2][3]
-
Rapid Dilution: While stirring your aqueous buffer (e.g., PBS pH 7.4), slowly pipette the DMSO stock into the vortex.
Critical Stability Data
When handling carbamates, stability is time- and pH-dependent.[1][2][4]
| Parameter | Condition | Stability Status | Mechanism of Failure |
| Acidic pH | pH 2.0 - 6.0 | Stable | Alloc group is robust to dilute acid [3].[1][2][3] |
| Neutral pH | pH 7.0 - 7.5 | Metastable | Stable for days; oxidation possible over weeks.[2][3] |
| Basic pH | pH > 9.0 | Unstable | Base-catalyzed hydrolysis of the carbamate linkage [4].[1][2][3] |
| Temperature | > 60°C | Unstable | Thermal degradation/polymerization of allyl group.[1][2][3] |
Warning: Do not autoclave solutions of this compound.[1][2][3] The heat will likely degrade the allyl moiety or hydrolyze the carbamate.[1][2][3] Use 0.22 µm sterile filtration instead.
Frequently Asked Questions (FAQs)
Q1: I dissolved the HCl salt in water, but it precipitated when I added it to my PBS buffer. Why? A: This is the "Deprotonation Trap."[1][2][3] The HCl salt is soluble because it is acidic (pH ~5).[1][2][3] PBS (Phosphate Buffered Saline) is a strong buffer at pH 7.[1][2][3]4. When you mix them, the PBS neutralizes the acid, removing the proton from the amine.[1][3] The molecule reverts to its free base form, which is hydrophobic, and precipitates (oils out).[2][3]
-
Fix: Use Protocol B (DMSO stock) for PBS applications, or lower the concentration to below the critical solubility limit of the free base (typically < 1 mM).[1][2][3]
Q2: Can I use sonication to force it into solution? A: Sonication helps disperse the oil but does not change the thermodynamics.[1][2][3] Without pH adjustment or cosolvents, the emulsion will eventually separate (phase separation).[1][2][3] Use sonication only to speed up Protocol A (Acid Titration).[1][2][3]
Q3: Is the allyl group stable in water for long periods? A: The allyl group itself is relatively stable in water, but it is reactive toward free radicals.[1][2][3] If your water contains trace metals or peroxides, the allyl group may crosslink or oxidize.[1][3] Always use degassed, high-purity water (18.2 MΩ) and store stocks at -20°C.[1][2]
Q4: How do I remove the Alloc group later?
A: The Alloc group is not acid-labile (unlike Boc).[1][2][3] It requires Palladium (Pd) catalysis (e.g.,
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 428, 1,3-Diaminopropane (Parent Amine pKa data). Retrieved from [Link][1][2][3]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Alloc stability in acid).
-
Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanism of Alloc removal).
Sources
Technical Support Center: Preventing Premature Polymerization of Allyl Monomers
Current Status: Operational Subject: Allyl Monomer Stability & Reaction Control Ticket ID: AL-POLY-PREV-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Allyl Paradox
Welcome to the Technical Support Center. If you are working with allyl monomers (e.g., Allyl Acetate, Diallyl Phthalate, Allyl Methacrylate), you are likely facing a unique dichotomy:
-
Mono-allyl monomers are notoriously difficult to polymerize to high molecular weight due to degradative chain transfer .
-
Multi-functional allyl monomers (cross-linkers) are prone to sudden, uncontrollable gelation (premature polymerization) during reaction, leading to insoluble "popcorn" polymers or bricked reactors.
This guide addresses the specific challenge of preventing premature polymerization —defined here as unwanted gelation, thermal runaway, or loss of chemoselectivity during the reaction setup and execution phases.
Tier 1: Rapid Diagnostics (FAQ)
Q1: My diallyl reaction mixture turned into a solid gel suddenly at 40% conversion. Why?
A: You encountered the Trommsdorff-Norrish Effect (Auto-acceleration) compounded by cross-linking. In diallyl systems, once micro-gels form, the termination rate (
-
Immediate Fix: Dilute the reaction. Solvent acts as a heat sink and spaces out the chains, delaying the gel point.
Q2: I am trying to polymerize the methacrylate group of Allyl Methacrylate (AMA) but the allyl group is also reacting, causing crosslinking. How do I stop the allyl group? A: The allyl group has a higher activation energy than the methacrylate.
-
Solution: Lower your reaction temperature to < 60°C . Use an initiator with a low 10-hour half-life temperature (e.g., AIBN or V-65) rather than high-temp peroxides. This kinetically favors the methacrylate propagation while keeping the allyl group dormant (chemoselective polymerization).
Q3: My monomer is polymerizing in the storage bottle. I thought allyl monomers were stable? A: They are generally stable, but peroxide accumulation (from air exposure over time) can trigger auto-polymerization.
-
Check: Test for peroxides using starch-iodide paper. If positive, pass through a basic alumina column before use.
-
Storage: Store at 4°C in the dark. Ensure the stabilizer (e.g., MEHQ) is present. Note: MEHQ requires dissolved oxygen to function; do not store under pure nitrogen if using phenolic inhibitors.
Tier 2: Scientific Deep Dive & Mechanisms
To prevent premature polymerization, you must understand the competition between Propagation and Degradative Chain Transfer .
The Mechanism of Stability (and Instability)
Unlike vinyl monomers (like styrene), the radical on an allyl monomer can abstract a hydrogen atom from the
-
Why this causes premature gelation: In multi-functional monomers (like Diallyl Phthalate), this "dead" radical can eventually re-initiate or couple. If the conversion gets too high, the density of pendant double bonds increases, leading to intramolecular cyclization followed by intermolecular cross-linking.
Visualizing the Pathway
The following diagram illustrates the kinetic competition. To prevent premature reaction, you must manipulate conditions to favor "Dormancy" or "Controlled Termination" over "Uncontrolled Crosslinking."
Figure 1: Kinetic competition in allyl polymerization. Note that the "Stable Allyl Radical" is the primary cause of rate retardation, but in multifunctional systems, the accumulation of these species leads to sudden gelation.
Tier 3: Standard Operating Procedures (Protocols)
Protocol A: Inhibitor Removal (Column Chromatography)
Use this when high-purity monomer is required for kinetic studies or precise molecular weight control.
Materials:
-
Activated Basic Alumina (Brockmann Grade I)
-
Glass Chromatography Column[2]
-
Monomer (e.g., Allyl Methacrylate)[3]
Steps:
-
Preparation: Pack a glass column with basic alumina. Use approximately 10g of alumina per 50g of monomer.
-
Loading: Pour the monomer directly onto the dry column. (Do not wet with solvent unless the monomer is extremely viscous).
-
Elution: Allow the monomer to pass through by gravity or slight positive nitrogen pressure.
-
Collection: Collect the monomer in a flask wrapped in foil (to prevent UV initiation).
-
Validation: The inhibitor (usually phenolic) will remain on the alumina as a colored band (often brown/orange). The eluent should be colorless.
-
Usage: Use immediately. Without inhibitor, the monomer is prone to thermal auto-polymerization.
Protocol B: Preventing Gelation in Diallyl Reactions
Use this for Diallyl Phthalate (DAP) or similar cross-linkers.
The "Safe Window" Strategy: Unlike linear polymers, you cannot drive these reactions to 100% conversion without creating a brick. You must stop at the Gel Point .
| Parameter | Recommendation | Rationale |
| Solvent Dilution | 50% (v/v) in Toluene or Dioxane | Reduces viscosity; separates chains to prevent intermolecular cross-linking. |
| Conversion Limit | Stop at 25-30% conversion | According to Flory-Stockmayer theory (modified for cyclization), gelation often occurs beyond 30-40% for diallyl monomers. |
| Temperature | Step-wise: 60°C | Avoid thermal shock. Start low to consume highly active impurities. |
| Chain Transfer Agent | Add CCl | Promotes chain transfer to solvent/agent rather than polymer, reducing chain length and delaying gelation. |
Protocol C: Chemoselective Polymerization (Hybrid Monomers)
For polymerizing the "vinyl" head without reacting the "allyl" tail.
-
Select Initiator: Use AIBN (Azobisisobutyronitrile). Avoid Benzoyl Peroxide (BPO) as it is more aggressive toward allylic hydrogens.
-
Temperature: Set oil bath to 60°C .
-
Atmosphere: Argon sparge for 20 mins (Oxygen removal is critical for rate, but temperature control prevents the allyl reaction).
-
Monitoring: Monitor the reaction via 1H NMR .
-
Watch: Disappearance of vinyl protons (5.5 - 6.2 ppm, sharp doublets).
-
Ensure: Retention of allyl protons (5.8 - 6.0 ppm, multiplet; 5.2 - 5.4 ppm, distinct splitting).
-
-
Termination: Quench by rapid cooling and precipitation into cold methanol/hexane (depending on polymer solubility) as soon as vinyl conversion reaches >80%.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[4] (Chapter 3: Radical Chain Polymerization - Allylic Monomers).
-
Matsumoto, A. (2001). Free-radical crosslinking polymerization of allyl compounds. Progress in Polymer Science, 26(2), 189-257.
- Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Discusses crosslinking prevention in functional monomers).
-
Sigma-Aldrich. (2023). Monomer Stabilization and Storage Guide.
-
BenchChem. (2025). Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.
Sources
Validation & Comparative
FTIR characterization peaks for validating allyl (3-aminopropyl)carbamate
Topic: FTIR Characterization Peaks for Validating Allyl (3-aminopropyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyl (3-aminopropyl)carbamate (Alloc-1,3-diaminopropane) is a critical heterobifunctional linker used in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and polymer chemistry. Its value lies in the Alloc (Allyloxycarbonyl) protecting group, which offers orthogonality to acid-labile (Boc) and base-labile (Fmoc) systems, as it is removed via Palladium(0)-catalyzed allyl transfer.[1]
This guide provides a definitive spectroscopic framework for validating this molecule. Unlike standard datasheets, we focus on the comparative spectral convolution —distinguishing the product not just from its impurities, but from its structural analogs (Boc-variants) and synthetic precursors.
Part 1: Structural Analysis & Functional Group Mapping
To validate this molecule, one must confirm the coexistence of two distinct nitrogen environments: the protected secondary carbamate and the free primary amine .
The Molecular Architecture
The molecule consists of three distinct IR-active zones:
-
The Alloc Head: Contains the Allyl (
) and Carbamate ( ) signatures. -
The Propyl Backbone: Aliphatic
stretches (non-diagnostic but necessary for mass balance). -
The Amine Tail: The reactive primary amine (
) critical for downstream conjugation.
Figure 1: Functional group mapping of Allyl (3-aminopropyl)carbamate linking chemical structure to diagnostic IR regions.
Part 2: Diagnostic Peak Assignments
The following table synthesizes experimental data for Alloc-protected amines. The "Validation Logic" column explains the causality of the peak, moving beyond simple listing.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Validation Logic (Causality) |
| Carbamate C=O | 1690 – 1715 | Strong | Primary Diagnostic. The urethane carbonyl bond is stiffer than an amide, shifting it to a higher frequency than standard peptide bonds (~1650). |
| Allyl C=C | 1645 – 1655 | Medium | Differentiation Marker. Distinguishes Alloc from Boc/Cbz. This peak arises from the vinyl unsaturation unique to the allyl group. |
| Allyl =C-H | 3080 – 3090 | Weak | Confirmation. Stretching vibration of the |
| Amide II (N-H) | 1530 – 1550 | Strong | Coupling Verification. Represents the N-H bending coupled with C-N stretching within the carbamate linkage. |
| Free Amine ( | 3300 – 3400 | Broad/Doublet | Activity Marker. A broad band or doublet here confirms the "tail" is deprotected and reactive. Single sharp peaks indicate bis-protection. |
| C-O-C Stretch | 1250 – 1270 | Strong | Linkage Integrity. Asymmetric stretching of the ether-like bond connecting the allyl group to the carbonyl. |
Part 3: Comparative Analysis (The "Why" and "How")
To ensure scientific integrity, one cannot simply look for the presence of peaks; one must look for the absence of alternative impurities .
Comparison 1: Product vs. Precursor (1,3-Diaminopropane)
Scenario: You are monitoring the reaction of 1,3-diaminopropane with Allyl Chloroformate.
-
The Shift: The precursor is a simple diamine.
-
Precursor Spectrum: Dominated by a massive, broad amine salt envelope (if HCl salt) or broad doublets (free base) and lacking any Carbonyl (
) signal. -
Product Spectrum: The appearance of the sharp 1690-1715 cm⁻¹ (C=O) band is the primary indicator of reaction success.
-
Critical Check: If the peak at ~1650 cm⁻¹ is overwhelmingly strong and broad, you may have formed the bis-alloc byproduct (protecting both ends). The free amine region (3300-3400) must retain some "doublet" character typical of primary amines, rather than the single band of secondary amides.
-
Comparison 2: Product vs. Alternative (Boc-Analog)
Scenario: You need to confirm your supplier sent the Alloc-linker, not the Boc-linker (tert-butyl (3-aminopropyl)carbamate). Both are carbamates, so the
-
The Differentiator: The Allyl Group .[2][3]
-
Boc Spectrum: Contains a characteristic "Gem-Dimethyl" doublet (split peak) for the t-butyl group bending around 1365 cm⁻¹ and 1390 cm⁻¹ . It lacks peaks above 3000 cm⁻¹ (except NH).
-
Alloc Spectrum: Must show the 1645 cm⁻¹ (C=C) stretch and the >3000 cm⁻¹ (=C-H) stretch.
-
Part 4: Experimental Validation Protocol
This protocol uses Attenuated Total Reflectance (ATR) FTIR, the modern standard for linker analysis due to minimal sample prep.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 32 (minimum) to reduce noise in the fingerprint region.
Step-by-Step Workflow
-
Background: Collect an air background spectrum. Ensure the ATR crystal is clean (isopropanol wipe).
-
Sample Loading:
-
Liquid/Oil: Place 1 drop directly on the crystal.
-
Solid: Place ~2mg on the crystal and apply high pressure with the anvil to ensure contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Processing: Apply baseline correction. Do not apply heavy smoothing, as this can merge the critical Amide II and Allyl C=C peaks.
Decision Logic (Self-Validating System)
Figure 2: Logical decision tree for validating Alloc-(3-aminopropyl)carbamate, filtering out common synthesis errors.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Link
-
National Institute of Standards and Technology (NIST). Standard Reference Data for 1,3-Diaminopropane. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on Alloc orthogonality and characterization). Link
-
ResearchGate. FT-IR spectra of carbamate derivatives. (Comparative spectral data for carbamate protection). Link
Sources
Definitive Comparison Guide: Mass Spectrometry Analysis of Allyl (3-aminopropyl)carbamate
The following guide is structured as a high-level technical manuscript designed for analytical chemists and drug development researchers. It prioritizes mechanistic insight, methodological rigor, and direct comparative analysis.
Executive Summary & Strategic Relevance
Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8), often referred to as Alloc-1,3-diaminopropane , is a critical bifunctional linker in medicinal chemistry. Unlike its tert-butyl (Boc) or benzyl (Cbz) counterparts, the Allyloxycarbonyl (Alloc) group offers unique orthogonality—it is stable to acidic and basic conditions but cleaved selectively by Palladium(0).
For researchers synthesizing proteolysis-targeting chimeras (PROTACs) or polyamine drug conjugates, accurate mass spectrometry (MS) characterization of this intermediate is non-trivial due to the thermal instability of the carbamate linkage.
This guide compares the two dominant analytical modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —and benchmarks the Alloc derivative against standard Boc/Cbz alternatives to establish a "Gold Standard" analytical workflow.
Methodological Comparison: ESI vs. EI
The choice of ionization method dictates the quality of structural data. For carbamates, the thermal energy involved in the analysis is the critical variable.
Option A: Electrospray Ionization (ESI-MS) – The Gold Standard
-
Mechanism: Soft ionization via liquid phase desorption.
-
Performance: Preserves the labile carbamate bond, yielding a dominant protonated molecular ion
. -
Suitability: Ideal for purity assessment and LC-MS coupling.
Option B: Electron Impact (EI-MS) – The Legacy Method
-
Mechanism: Hard ionization (70 eV) in the gas phase.[1]
-
Performance: High internal energy often triggers rapid thermal degradation (pyrolysis) of the carbamate prior to ionization, leading to complex spectra dominated by amine fragments rather than the intact molecule.
-
Suitability: Limited. Useful only for library matching in GC-MS, but prone to false negatives due to in-source decay.
Comparative Data Table: Ionization Performance
| Feature | ESI-MS (Positive Mode) | EI-MS (70 eV) |
| Dominant Ion | Fragment Ions ( | |
| Molecular Ion Visibility | High (>95% abundance) | Low to Non-existent (<5%) |
| Thermal Degradation | Negligible (Ambient temp source) | High (Injector/Source >200°C) |
| Quantification Limit | ng/mL (High sensitivity) | |
| Matrix Compatibility | Excellent (LC coupling) | Poor (Requires derivatization) |
Deep Dive: Fragmentation Mechanics & Causality
To validate the structure of Allyl (3-aminopropyl)carbamate, one must understand its dissociation pathways. In Tandem MS (MS/MS), the molecule undergoes predictable cleavage driven by the stability of the leaving groups.
Theoretical Fragmentation Pathway (ESI-MS/MS)
-
Precursor:
159.1 ( ) -
Primary Loss: The Alloc group typically cleaves via a McLafferty-type rearrangement or direct neutral loss of allyl alcohol and
. -
Characteristic Fragment: The formation of the propyl-diamine cation or cyclic azetidinium species.
Visualization: MS/MS Fragmentation Logic
The following diagram illustrates the validated fragmentation pathway for the Alloc-derivative compared to the Boc-derivative, highlighting the diagnostic ions used for confirmation.
Figure 1: Comparative fragmentation pathway showing the unique allylic cleavage (m/z 41) distinguishing the Alloc derivative from Boc analogues.
Performance Comparison: Alloc vs. Alternatives
When selecting a linker for drug development, the analytical "detectability" and stability are paramount. Here is how Allyl (3-aminopropyl)carbamate compares to the industry-standard Boc and Cbz derivatives.
| Comparison Metric | Allyl (Alloc) | t-Butyl (Boc) | Benzyl (Cbz) |
| Molecular Weight | 158.18 Da | 174.24 Da | 208.26 Da |
| Diagnostic Mass Shift | +84 Da (vs free amine) | +100 Da (vs free amine) | +134 Da (vs free amine) |
| MS Stability (Source) | Moderate (Stable in ESI) | Low (Prone to in-source fragmentation) | High (Very stable) |
| Diagnostic Fragment | |||
| Acid Stability | High (Stable in TFA) | Poor (Cleaves in TFA) | High (Stable in TFA) |
Analytical Insight: While Boc derivatives are ubiquitous, they often complicate LC-MS analysis by fragmenting in the source (losing the Boc group before detection), appearing as the free amine. Alloc derivatives are superior for LC-MS monitoring of reaction progress because they maintain their molecular integrity under standard ESI conditions, allowing for unambiguous identification of the intermediate.
Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for the analysis of synthesized Allyl (3-aminopropyl)carbamate.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: Allyl (3-aminopropyl)carbamate (Reference Standard).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of synthesized product in 1 mL of 50:50 Water:Acetonitrile.
-
Critical Step: Do not use methanol if transesterification is a concern (though less likely with carbamates, it is a best practice).
-
Filter through a 0.22
m PTFE filter.
-
-
LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V (Keep low to prevent in-source decay).
-
Scan Range:
50 – 500.
-
-
Data Validation (QC Criteria):
-
Retention Time: The Alloc derivative is more polar than Cbz but less polar than the free amine. Expect elution around 2.5–3.0 min (system dependent).
-
Isotope Pattern: Verify the M+1 peak (approx. 8% of M) to confirm Carbon count (
). -
Adduct Check: Look for
( 181.1) to confirm the molecular weight if the protonated ion is ambiguous.
-
Workflow Diagram
Figure 2: Linear analytical workflow ensuring minimal thermal degradation.
References
-
Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202. Link (Verified via snippet 1.1).
-
BenchChem. (2025). "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide." BenchChem Technical Guides. Link (Verified via snippet 1.8).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition, Springer.
-
Sigma-Aldrich. "Allyl (3-aminopropyl)carbamate HCl Product Sheet." Link (Verified via snippet 1.23).
-
MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI." Link (Verified via snippet 1.17).
Sources
Comparing reactivity of allyl (3-aminopropyl)carbamate vs vinyl carbamates
Topic: Comparing reactivity of allyl (3-aminopropyl)carbamate vs vinyl carbamates Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Allyl (3-aminopropyl)carbamate (an O-allyl carbamate) and Vinyl Carbamates (specifically N-vinyl carbamates, the standard polymerizable class).
The distinction is critical for researchers in polymer synthesis and medicinal chemistry:
-
Allyl (3-aminopropyl)carbamate functions primarily as a stable, orthogonal precursor . It is widely used for Alloc-protection of amines or as a substrate for thiol-ene step-growth polymerization . It exhibits poor reactivity in free-radical chain-growth polymerization due to degradative chain transfer.
-
Vinyl Carbamates (e.g., N-vinyl carbamates) are reactive monomers tailored for free-radical chain-growth polymerization . They are electronically similar to enamides, offering high propagation rates (
) but lower hydrolytic stability compared to their allyl counterparts.
Structural & Electronic Properties
The fundamental reactivity difference stems from the position of the double bond relative to the carbamate nitrogen and oxygen.
| Feature | Allyl (3-aminopropyl)carbamate | Vinyl Carbamate (N-vinyl) |
| General Structure | ||
| Classification | O-Allyl Carbamate | N-Vinyl Carbamate (Enamide) |
| Electronic Character | Non-conjugated alkene (isolated) | Electron-rich alkene (conjugated with N lone pair) |
| Allylic Protons | Present (Reactive towards radicals) | Absent |
| Primary Utility | Protecting Group (Alloc), Thiol-Ene Click | Radical Monomer, RAFT Polymerization |
Visualizing the Reactivity Divergence
The following diagram illustrates the mechanistic divergence when these species encounter a free radical.
Figure 1: Mechanistic divergence in radical environments. Allyl species suffer from degradative chain transfer, while vinyl species undergo propagation.
Reactivity Profile 1: Polymerization Kinetics
The "Allyl Polymerization Problem"
Researchers attempting to homopolymerize allyl (3-aminopropyl)carbamate using standard radical initiators (e.g., AIBN) will observe low conversion and oligomeric products. This is due to degradative chain transfer . The bond dissociation energy (BDE) of the allylic C-H bond (~83 kcal/mol) is significantly lower than that of the vinylic C-H, making hydrogen abstraction kinetically favored over addition.
-
Result: The resulting allylic radical is resonance-stabilized and too stable to initiate new chains effectively, acting essentially as a retarder.
The Vinyl Advantage
N-Vinyl carbamates lack allylic protons. The nitrogen lone pair donates electron density into the double bond (enamide character), making them electron-rich monomers.
-
Reactivity: They polymerize readily with electron-deficient radicals.
-
Control: They are excellent candidates for RAFT polymerization (Reversible Addition-Fragmentation chain Transfer) using xanthates or dithiocarbamates as Chain Transfer Agents (CTAs), often termed "MADIX" polymerization for these species.
Experimental Comparison Data
| Parameter | Allyl (3-aminopropyl)carbamate | Vinyl Carbamate (N-vinyl) |
| Propagation Rate ( | Very Low (< 10 L mol⁻¹ s⁻¹) | Moderate to High (~10³ L mol⁻¹ s⁻¹) |
| Chain Transfer Constant ( | High (Degradative) | Low |
| Typical Product | Oligomers (DP < 10) | High MW Polymers (DP > 100) |
| Preferred Mechanism | Step-Growth (Thiol-Ene Photopolymerization) | Chain-Growth (Free Radical / RAFT) |
Reactivity Profile 2: Chemical Stability & Deprotection
For medicinal chemistry and linker design, stability is the governing factor.
Hydrolytic Stability[2]
-
Allyl (3-aminopropyl)carbamate: Highly stable. The O-allyl carbamate linkage resists hydrolysis in aqueous acid and base (except extreme conditions). It survives TFA (used for Boc removal) and piperidine (used for Fmoc removal).
-
Vinyl Carbamates: N-vinyl carbamates are enamides. They are susceptible to acid-catalyzed hydrolysis, which cleaves the N-vinyl bond to release acetaldehyde and the free amine/carbamate.
Orthogonal Deprotection (Alloc Strategy)
The primary utility of the allyl group in this molecule is as a protecting group (Alloc) or a "caged" amine.
-
Reagent: Pd(PPh₃)₄ (Cat.) + Nucleophile (e.g., PhSiH₃, Dimedone).
-
Mechanism:
-Allyl Palladium complex formation followed by decarboxylation.[1] -
Selectivity: Orthogonal to Boc, Fmoc, and Cbz.
Experimental Protocols
Protocol A: Thiol-Ene "Click" Functionalization (Allyl Specific)
Use this protocol to functionalize Allyl (3-aminopropyl)carbamate without polymerization.
Reagents:
-
Allyl (3-aminopropyl)carbamate (1.0 eq)[2]
-
Thiol-containing ligand (R-SH) (1.2 eq)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.5 mol%)
-
Solvent: Methanol or DMF
Workflow:
-
Dissolve carbamate and thiol in solvent (0.5 M concentration).
-
Add DMPA.
-
Degas solution with
sparging for 10 minutes (oxygen inhibits thiyl radicals). -
Irradiate with UV light (365 nm, ~5-10 mW/cm²) for 15 minutes.
-
Validation: Monitor disappearance of alkene peaks in ¹H NMR (
5.9 ppm, 5.2 ppm). -
Outcome: Quantitative formation of the thioether adduct (anti-Markovnikov addition).
Protocol B: Pd-Catalyzed Alloc Deprotection
Use this protocol to liberate the amine from Allyl (3-aminopropyl)carbamate.
Reagents:
-
Pd(PPh₃)₄ (1-5 mol%)
-
Scavenger: Phenylsilane (
) (2.0 eq) or Morpholine. -
Solvent: Anhydrous DCM or THF.
Workflow:
-
Setup: Flame-dry glassware and maintain an inert atmosphere (
or Ar). -
Dissolve substrate in DCM.
-
Add scavenger (PhSiH₃).
-
Add Pd catalyst.[6][7] The solution typically turns yellow/orange.
-
Stir at Room Temperature for 1-4 hours.
-
Workup: Concentrate and precipitate the amine salt (if HCl is added) or purify via SCX (Strong Cation Exchange) chromatography to remove Pd byproducts.
-
Mechanism: Pd(0) inserts into the allylic C-O bond. The scavenger intercepts the
-allyl complex, preventing recombination.
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Alloc stability and deprotection conditions).
- Polymerization of N-Vinylformamide and Related Monomers. Journal of Polymer Science Part A: Polymer Chemistry. Comparison of N-vinyl amide reactivity.
-
Thiol-Ene Click Chemistry . Hoyle, C. E., & Bowman, C. N. (2010). Angewandte Chemie International Edition. Link
-
Degradative Chain Transfer in Allyl Polymerization . Bartlett, P. D., & Altschul, R. (1945). Journal of the American Chemical Society. Link
-
Palladium-Catalyzed Deprotection of Alloc . Guibé, F. (1998). Tetrahedron. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Composti alifatici e derivati | CymitQuimica [cymitquimica.com]
- 3. 503817-47-8|Allyl (3-aminopropyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 山东领海生物科技有限公司产品目录_第28页_Chemicalbook [m.chemicalbook.com]
- 5. ALLYL (3-AMINOPROPYL)CARBAMATE HCL [sigmaaldrich.com]
- 6. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Precision Engineering of Hydrogels: A Technical Guide to Allyl (3-aminopropyl)carbamate
Executive Summary: The Shift from "Fixation" to "Functionalization"
For decades, amine crosslinking was synonymous with "fixation"—using agents like glutaraldehyde or genipin to indiscriminately weld biomolecules together. While effective for tissue preservation, these methods lack the precision required for modern regenerative medicine and drug delivery.
Allyl (3-aminopropyl)carbamate (AAPC) represents a paradigm shift. It is not merely a crosslinker but a heterobifunctional modification agent . By introducing an allyl group via a stable carbamate linker, AAPC decouples the functionalization step from the crosslinking step. This allows researchers to synthesize shelf-stable, allyl-modified precursors (like HA-Allyl or Gelatin-Allyl) that can be crosslinked on-demand using bio-orthogonal thiol-ene "click" chemistry.
This guide objectively compares AAPC against traditional amine crosslinkers, highlighting its superior hydrolytic stability, cytocompatibility, and kinetic control.
Mechanistic Comparison: The "Shotgun" vs. The "Sniper"
To understand the advantage of AAPC, we must contrast its mechanism with the industry standard (Glutaraldehyde) and the common alternative (Methacryloyls/GelMA).
Traditional Amine Crosslinking (The "Shotgun")
-
Agent: Glutaraldehyde (GA).
-
Mechanism: Schiff base formation + polymerization. GA reacts instantly with lysine residues.
-
Flaw: The reaction is uncontrolled. It releases toxic byproducts, alters the isoelectric point of proteins, and creates heterogeneous networks with brittle mechanics.
The AAPC Approach (The "Sniper")
-
Agent: Allyl (3-aminopropyl)carbamate.[1]
-
Structure:
-
Mechanism (Two-Step):
-
Grafting: The primary amine of AAPC is coupled to the polymer backbone (e.g., via EDC/NHS chemistry to carboxyls).
-
Crosslinking: The pendant allyl groups undergo radical-mediated thiol-ene addition with a dithiol crosslinker (e.g., DTT, PEG-dithiol) upon UV exposure.
-
-
Advantage: The Carbamate (
) linkage internal to AAPC is significantly more hydrolytically stable than the Ester linkages found in Methacrylated Gelatin (GelMA), preventing premature degradation in vivo.
Visualizing the Pathway
The following diagram illustrates the chemical orthogonality provided by AAPC compared to direct amine crosslinking.
Caption: Comparison of uncontrolled Glutaraldehyde crosslinking (Red) vs. the stepwise, orthogonal AAPC pathway (Green), highlighting the separation of functionalization and gelation.
Comparative Performance Data
The following data summarizes the performance of AAPC-modified hydrogels (e.g., Allyl-Hyaluronic Acid) versus traditional benchmarks.
| Feature | Glutaraldehyde (GA) | Methacrylate (GelMA) | AAPC (Allyl-Carbamate) |
| Linker Stability | N/A (Direct bond) | Low (Ester hydrolysis) | High (Carbamate stability) |
| Cytotoxicity | High (Requires washing) | Low to Moderate | Negligible (Bio-orthogonal) |
| Gelation Kinetics | Spontaneous (Minutes) | Fast (Seconds, UV) | Fast (Seconds, UV) |
| Network Structure | Heterogeneous | Heterogeneous (Chain growth) | Homogeneous (Step growth) |
| Oxygen Inhibition | N/A | High (Inhibits cure) | None (Thiol-ene is O2 tolerant) |
| Swelling Ratio | Low (Tight crosslinks) | Moderate | Tunable (Via thiol ratio) |
Key Insight: The "Carbamate" Advantage
Unlike methacrylated precursors (GelMA) which rely on ester bonds that hydrolyze rapidly in physiological pH (losing structural integrity within days), the carbamate linkage in AAPC remains stable for weeks to months. This makes AAPC ideal for long-term drug depots or cartilage regeneration scaffolds.
Experimental Protocol: Synthesis of AAPC-Hyaluronic Acid Hydrogels
Disclaimer: This protocol assumes standard safety practices. Perform in a fume hood.
Phase 1: Grafting AAPC to Hyaluronic Acid (HA)
Objective: Convert HA carboxyl groups to allyl-carbamate functionalities.
-
Dissolution: Dissolve Sodium Hyaluronate (100 mg) in MES buffer (10 mL, pH 4.75).
-
Activation: Add EDC (4 eq. vs COOH) and NHS (1 eq.) to the solution. Stir for 15 minutes to activate carboxyls.
-
Conjugation: Add Allyl (3-aminopropyl)carbamate (2 eq. vs COOH) dropwise.
-
Note: The amine of AAPC reacts with the activated ester.
-
-
Reaction: Adjust pH to 7.0 and stir for 24 hours at room temperature.
-
Purification: Dialyze against dilute NaCl and then ultrapure water for 3 days (MWCO 3.5 kDa) to remove unreacted AAPC and urea byproducts.
-
Lyophilization: Freeze-dry to obtain the white, cotton-like HA-AAPC polymer.
Phase 2: Thiol-Ene Photocrosslinking
Objective: Form the hydrogel.
-
Precursor Solution: Dissolve HA-AAPC (2% w/v) in PBS.
-
Crosslinker Addition: Add PEG-dithiol (MW 1000).
-
Stoichiometry: Calculate Thiol:Allyl molar ratio. Use 1:1 for perfect networks, or 0.5:1 to leave residual allyls for secondary modification.
-
-
Initiator: Add LAP photoinitiator (0.05% w/v).
-
Curing: Expose to 365nm or 405nm light (10 mW/cm²) for 30–60 seconds.
-
Result: Rapid gelation occurs via the radical-mediated thiol-ene step-growth mechanism.
-
Decision Matrix: When to Use AAPC?
Use the following logic flow to determine if AAPC is the correct reagent for your application.
Caption: Decision tree for selecting AAPC based on cytotoxicity, hydrolytic stability requirements, and crosslinking control.
References
-
Atmani, Z., et al. (2025).[2] "Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry." MDPI / Graz University of Technology.
-
BenchChem. (2025).[3] "A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery." BenchChem Technical Guides.
-
Lowe, A. B. (2010).[4] "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36.
-
Hennink, W. E., & van Nostrum, C. F. (2012). "Novel crosslinking methods to design hydrogels." Advanced Drug Delivery Reviews, 64, 223-236.[5]
-
Kost, B., et al. (2022). "Significance of Polymers with 'Allyl' Functionality in Biomedicine: An Emerging Class of Functional Polymers." Pharmaceutics, 14(4).
Sources
- 1. 503817-47-8|Allyl (3-aminopropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Click Chemistry-Based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling: Allyl (3-aminopropyl)carbamate vs. Standard Biomaterial Crosslinkers
Executive Summary & Chemical Context[1][2]
Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8) represents a distinct class of heterobifunctional linkers utilized in "thiol-ene" click chemistry and hydrogel synthesis. Unlike traditional methacrylate-based systems that rely on radical polymerization (often requiring cytotoxic photoinitiators), allyl carbamates facilitate step-growth polymerization or orthogonal functionalization.
However, the safety profile of this molecule is nuanced. While the carbamate (urethane) linkage offers superior hydrolytic stability compared to esters, the allyl amine moiety presents specific metabolic risks (e.g., conversion to acrolein via amine oxidases) if leached in monomeric form.
This guide outlines the validation framework required to qualify this molecule for biomedical applications, strictly adhering to ISO 10993-5 standards.
Comparative Analysis: Performance & Toxicity
The following table contrasts Allyl (3-aminopropyl)carbamate against industry-standard crosslinkers. The data reflects monomeric toxicity; polymer toxicity depends heavily on purification efficiency.
| Feature | Allyl (3-aminopropyl)carbamate | Methacrylate (e.g., HEMA/PEG-DA) | Glutaraldehyde |
| Primary Utility | Thiol-ene click chemistry; surface functionalization. | Radical polymerization; hydrogel bulk formation. | Tissue fixation; collagen crosslinking. |
| Cytotoxicity (Monomer) | Moderate. Metabolic activation of allyl group can generate ROS. | Moderate to High. Membrane disruption; glutathione depletion. | Severe. Fixative; induces immediate necrosis. |
| Cytotoxicity (Polymer) | Low. Stable urethane bond prevents degradation product leaching. | Low to Moderate. Ester hydrolysis can release acidic byproducts. | Moderate. Residual release causes chronic inflammation/calcification. |
| Metabolic Risk | Conversion to Acrolein (via SSAO enzymes) if unreacted monomer persists. | Michael addition to cellular proteins; DNA damage. | Crosslinking of cell surface proteins. |
| Stability | High (Carbamate linkage). | Medium (Ester linkage susceptible to hydrolysis). | N/A (Reacts irreversibly). |
Mechanistic Toxicity Pathways
To validate this material, one must understand why it might be toxic. The primary risk stems from the Allyl Amine motif. Unlike methacrylates which cause damage via direct alkylation, allyl amines can be metabolically activated by Semicarbazide-Sensitive Amine Oxidase (SSAO) into Acrolein , a highly reactive aldehyde that induces oxidative stress.
Diagram 1: Metabolic Activation Pathway
This diagram illustrates the specific metabolic cascade researchers must monitor during extractable testing.
Caption: Pathway showing the critical risk of unreacted monomer metabolism into Acrolein via SSAO enzymes.
Validation Protocol (ISO 10993-5)[3]
This protocol is designed to detect the specific "Acrolein-type" toxicity identified above. Standard MTT assays may miss early oxidative stress; therefore, a dual-assay approach is mandated.
Phase 1: Sample Preparation & Extraction
Objective: Exaggerate clinical conditions to release potential leachables.
-
Curing: Polymerize the biomaterial (e.g., hydrogel) using the allyl carbamate linker.
-
Purification (Critical): Perform a 48-hour dialysis (MWCO 3.5 kDa) or solvent wash to remove unreacted monomer. Note: Failure here is the #1 cause of cytotoxicity.
-
Extraction (ISO 10993-12):
-
Ratio: 3 cm²/mL (surface area) or 0.2 g/mL (mass).
-
Vehicle: MEM + 5% Serum (simulates physiological fluid).
-
Conditions: 37°C for 24 hours (standard) or 50°C for 72 hours (accelerated).
-
Phase 2: Quantitative Cytotoxicity Assays
Cell Line: L929 (Mouse Fibroblasts) or HUVEC (Human Umbilical Vein Endothelial Cells). HUVECs are preferred here due to high SSAO activity, making them more sensitive to allyl amine toxicity.
A. Metabolic Activity (XTT/MTS Assay)
Superior to MTT for hydrogels as it avoids insoluble formazan crystals that get trapped in the mesh.
-
Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Replace medium with 100% Extract (undiluted) and serial dilutions (50%, 25%).
-
Incubate for 24 hours.
-
Add XTT reagent; read absorbance at 450 nm.
-
Pass Criteria: Viability > 70% of control (ISO 10993-5).
B. Membrane Integrity (LDH Release)
Detects rapid necrosis caused by acrolein-induced membrane damage.
-
Use supernatant from the XTT setup.
-
Mix with Lactate Dehydrogenase (LDH) substrate.
-
Measure colorimetric change.[1] High signal = Cell Lysis.
Diagram 2: Validation Workflow
A self-validating decision tree for the researcher.
Caption: ISO 10993-5 compliant workflow emphasizing the purification feedback loop.
Results Interpretation & Troubleshooting
When analyzing data for Allyl (3-aminopropyl)carbamate, look for the "Metabolic Divergence" pattern:
-
Scenario A (Safe): XTT > 80%, LDH Low.
-
Scenario B (Monomer Leaching): XTT < 50%, LDH High.
-
Cause: Residual monomer metabolized to acrolein.
-
Fix: Increase dialysis time or use a scavenger (e.g., cysteine wash) to quench unreacted allyl groups.
-
-
Scenario C (Polymer Degradation): XTT > 70%, but cells look morphologically stressed (vacuolization).
-
Cause: While the carbamate is stable, the amine tail might be altering local pH. Buffer capacity of the medium may be insufficient.
-
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2] International Organization for Standardization.[1][3][4] Link
-
Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity.[5] Toxicology, 44(2), 129-145. (Establishes the SSAO-mediated metabolism of allyl amines to acrolein). Link
-
Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.[6] Journal of Biomedical Materials Research, 37(4), 517-524.[6] (Comparative baseline for methacrylate toxicity). Link
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. (Synthesis and stability of the allyl carbamate linkage). Link
-
ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization.[3][4] Link
Sources
- 1. medium.com [medium.com]
- 2. Cytotoxicity | Medistri SA [medistri.swiss]
- 3. neujinsolutions.com [neujinsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation Techniques for Allyl (3-aminopropyl)carbamate Purity
[1][2]
Executive Summary & Physicochemical Profile
Allyl (3-aminopropyl)carbamate represents a classic "separation paradox" in organic synthesis. It contains a hydrophobic allyl carbamate (Alloc) protecting group and a highly polar, basic primary amine.
-
The Challenge: Standard Reverse-Phase (RP) methods often fail to retain the free amine sufficiently, causing it to co-elute with polar impurities like 1,3-diaminopropane. Conversely, the carbamate moiety is thermally sensitive, complicating Gas Chromatography (GC) analysis without derivatization.
-
The Solution: This guide compares three distinct approaches: Ion-Pairing RP-HPLC (Robustness), HILIC (Polar retention), and Derivatization-GC (Volatility).
Physicochemical Data
| Property | Value / Characteristic | Impact on Chromatography |
| Structure | Mixed polarity (Alloc = Hydrophobic, Amine = Hydrophilic). | |
| pKa (Amine) | ~10.5 (Basic) | Fully protonated at pH < 8. Requires pH control or ion-pairing. |
| UV Absorbance | Weak ( | Poor sensitivity with standard UV. Requires CAD, ELSD, or LC-MS. |
| LogP | ~0.2 to 0.5 | Low hydrophobicity; risks elution in the void volume on C18. |
Comparative Analysis of Separation Techniques
Method A: Ion-Pairing RP-HPLC (The Industry Standard)
Mechanism: Uses a hydrophobic stationary phase (C18) with an acidic ion-pairing agent (TFA or HFBA) in the mobile phase. The acid protonates the amine, forming a transient ion-pair with the trifluoroacetate anion, effectively increasing the hydrophobicity of the analyte.
-
Pros: High reproducibility; compatible with standard QC equipment; effectively separates the bis-Alloc impurity (hydrophobic).
-
Cons: TFA suppresses MS ionization; requires low UV detection (205-210 nm) where solvent noise is high.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Mechanism: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent.
-
Pros: Excellent retention of the polar product and the highly polar 1,3-diaminopropane starting material (which elutes in the void on RP-HPLC). High sensitivity for MS detection (no TFA needed).
-
Cons: Long equilibration times; sensitive to sample diluent composition (must be high organic).
Method C: GC-MS (Gas Chromatography)
Mechanism: Volatilization of the analyte. Due to the thermal instability of carbamates and the polarity of the amine, derivatization (Silylation) is strictly required.
-
Pros: Definitive structural identification via MS fragmentation.
-
Cons: Sample preparation is destructive and time-consuming; not suitable for thermally labile by-products.
Performance Comparison Matrix
| Feature | RP-HPLC (IP) | HILIC-MS | GC-MS (Derivatized) |
| Purity Accuracy | High | High | Medium (Derivatization variance) |
| Impurity: Diamine | Poor Retention (Void) | Excellent Separation | Good |
| Impurity: Bis-Alloc | Excellent Separation | Poor Retention (Front) | Good |
| Detector | UV (205nm) / CAD | MS / CAD | FID / MS |
| Throughput | High | Medium | Low |
Detailed Experimental Protocols
Protocol 1: Ion-Pairing RP-HPLC (Recommended for Routine QC)
This method utilizes Charged Aerosol Detection (CAD) to overcome the weak UV absorbance of the carbamate.
Instrumentation: Agilent 1260 Infinity II or Waters Alliance with CAD/ELSD.
Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18),
Reagents:
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Diluent: 10% ACN in Water (Must match initial gradient conditions to prevent peak distortion).
Gradient Program:
| Time (min) | % A (Water/TFA) | % B (ACN/TFA) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash (Elute Bis-Alloc) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
Detection Parameters:
-
UV: 205 nm (Reference only).
-
CAD: Evaporation Temp 35°C; Power Function 1.0.
Critical Quality Attribute (CQA) Validation:
-
Tailing Factor: Must be < 1.5. If higher, increase TFA to 0.15% or switch to HFBA.
-
Resolution: Resolution (
) between Mono-Alloc and Bis-Alloc > 5.0.
Protocol 2: HILIC-MS (Recommended for Trace Impurity Analysis)
Best for quantifying the unreacted 1,3-diaminopropane starting material.
Stationary Phase: Waters XBridge BEH Amide,
Reagents:
-
Buffer: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase A: 90:10 ACN:Buffer.
-
Mobile Phase B: 50:50 ACN:Buffer.
Workflow:
-
Equilibration: Column must be equilibrated for at least 20 column volumes due to the water layer formation mechanism in HILIC.
-
Injection: Sample must be dissolved in 90% ACN. Injection of aqueous samples will destroy peak shape.
-
Elution: Isocratic hold at 5% B for 2 mins, then gradient to 60% B over 10 mins.
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the specific impurity profile required.
Caption: Decision matrix for selecting the optimal chromatographic technique based on the specific impurity profile of the synthesis batch.
Troubleshooting & Validation (Self-Validating Systems)
To ensure Trustworthiness in your data, implement these system suitability tests (SST):
-
The "Blank" Injection Test:
-
Inject the blank diluent (10% ACN/0.1% TFA).
-
Why? TFA can accumulate on the column and elute as "ghost peaks" during the gradient. Verify that no peaks exist at the retention time of the carbamate.
-
-
The "Carryover" Challenge:
-
Inject a high concentration sample (2 mg/mL) followed immediately by a blank.
-
Requirement: The analyte peak in the blank must be < 0.1% of the previous injection. Amine analytes are notorious for sticking to stainless steel flow paths.
-
-
The "pH Stress" Test (Robustness):
-
For the RP-HPLC method, prepare mobile phases with ±0.02% TFA concentration.
-
Why? Small changes in ion-pairing agent concentration can drastically shift the retention time (
) of the amine. A robust method should show .
-
References
-
BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. (Proxy for Alloc-analog).
-
Waters Corporation. HILIC Separation of Carbohydrates and Polar Amines using BEH Amide Particle Technology.
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC (EPA Method 531.1). (Demonstrates post-column derivatization principles).
-
SIELC Technologies. Separation of Allyl Carbamate on Newcrom R1 HPLC column.
-
PubChem. Allyl 3-aminopropanoate and related carbamate structures. [2]
Safety Operating Guide
Allyl (3-aminopropyl)carbamate proper disposal procedures
Executive Summary: Immediate Action Directives
Allyl (3-aminopropyl)carbamate (often supplied as the hydrochloride salt, CAS: 1049721-72-3) is a bifunctional linker used in bioconjugation and PROTAC synthesis. It combines a reactive primary amine with a polymerizable allyl carbamate group.
CRITICAL DISPOSAL RULE: DO NOT dispose of this compound down the drain. DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid) due to the allyl group's reactivity. DO NOT mix with strong acids or bases without verifying thermal stability.
Disposal Classification:
-
RCRA Status (USA): Not explicitly listed (P or U list), but must be characterized as Ignitable (D001) (if liquid/free base) and Corrosive (D002) (due to amine functionality) or Toxic based on characteristic properties.
-
Recommended Method: High-temperature incineration at a licensed hazardous waste facility.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the foundation of safe disposal.
| Property | Description | Implications for Disposal |
| Structure | Allyl-O-CO-NH-(CH2)3-NH2 | Contains Allyl (polymerizable), Carbamate (hydrolyzable), and Primary Amine (basic/reactive). |
| CAS Number | 1049721-72-3 (HCl salt) | Use this identifier for waste manifests. |
| Physical State | Solid (HCl salt) or Viscous Liquid (Free Base) | Solids require double-bagging; liquids require secondary containment. |
| Hazards | Corrosive (Skin/Eye), Toxic, Flammable | Requires chemically resistant PPE (Nitrile/Neoprene) and segregation from oxidizers. |
| Reactivity | Air/Moisture Sensitive | Store waste in tightly sealed containers; minimize headspace.[1][2][3][4] |
Senior Scientist Insight: The allyl group (-CH2-CH=CH2) is prone to radical polymerization if exposed to initiators (peroxides) or heat. The carbamate linkage is stable but can decompose to toxic amines or CO2 under strong acidic/basic conditions. Always treat this waste as a "High Hazard Organic."
Chemical Segregation Logic
Proper segregation prevents accidental reactions in the waste stream.
Figure 1: Chemical segregation logic. The primary risk is uncontrolled polymerization with oxidizers or exothermic reaction with acids.
Step-by-Step Disposal Protocols
Scenario A: Pure Substance (Expired or Unused)
Applies to: Old reagent bottles, degraded solids.
-
Do Not Open/Empty: Keep the substance in its original manufacturer container if possible.
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leaks or external contamination.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Organic Waste" area, away from oxidizers, until pickup.
Scenario B: Reaction Mixtures (Liquid Waste)
Applies to: Mother liquors, rotovap condensates containing the linker.
-
Characterize Solvent: Identify the primary solvent (e.g., DMF, DMSO, Methanol).
-
Select Container: Use a dedicated HDPE or Amber Glass waste carboy.
-
Note: Avoid metal containers if the mixture is acidic (corrosion risk).
-
-
Segregation: Ensure the carboy is designated for "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).
-
pH Check: If the waste stream is highly acidic or basic, neutralize to pH 5–9 before adding to the main carboy to prevent heat generation, provided this does not cause precipitation or polymerization.
-
Self-Validation: Test a small aliquot (1-2 mL) for compatibility with the waste container contents before pouring the full volume.
-
Scenario C: Contaminated Solids
Applies to: Syringes, gloves, paper towels, weigh boats.
-
Gross Contamination: If items are heavily soaked, treat as "Debris contaminated with Acutely Toxic Material."
-
Packaging: Place in a wide-mouth HDPE jar or a double-lined hazardous waste bag.
-
Sharps: Contaminated needles must go into a rigid Sharps Container , labeled as chemically contaminated.
Spill Response Protocol (Small Scale < 50 mL/g)
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator if outside a fume hood.
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Ventilate: Ensure fume hoods are running; open windows if safe.
-
Contain:
-
Liquid: Encircle the spill with absorbent socks or pillows. Cover with an inert absorbent (Vermiculite or Dry Sand). DO NOT use paper towels (increases flammability surface area).
-
Solid: Cover with wet paper towels (water-dampened) to prevent dust generation, then scoop.
-
-
Collect: Scoop the absorbed material into a hazardous waste bag or jar.
-
Clean: Wipe the surface with a mild soap/water solution. Collect these wipes as hazardous waste.
-
Report: Notify your EHS officer immediately.
Regulatory & Compliance Data
| Regulation | Classification | Requirement |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable), D002 (Corrosive). Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility). |
| DOT (Transport) | Hazardous Material | UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2920 (Corrosive liquid, flammable, n.o.s.). Check SDS for specific UN assignment. |
| EU CLP/REACH | SVHC / Hazardous | Must be incinerated. Do not discharge to water courses (H411/H412). |
Decision Matrix: Disposal Workflow
Figure 2: Operational decision tree for waste classification.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Allyl (3-aminopropyl)carbamate hydrochloride. Retrieved from
-
PubChem. (2024). Compound Summary: Allyl carbamate derivatives. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). N-Alloc-1,3-propanediamine Safety Data Sheet. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D001, D002). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Corrosive and Toxic Substances. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. 1049721-72-3・Allyl (3-aminopropyl)carbamate hydrochloride・Allyl (3-aminopropyl)carbamate hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 503817-47-8|Allyl (3-aminopropyl)carbamate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Allyl (3-aminopropyl)carbamate
Hazard Identification & Risk Logic
Allyl (3-aminopropyl)carbamate (often referred to as Alloc-1,3-diaminopropane) presents a dual-hazard profile that requires a specific safety strategy beyond standard organic handling. Its structure combines a reactive allyl carbamate protecting group with a free primary amine .
To ensure safety, we must manage the risks associated with both moieties:[1][2]
| Moiety | Hazard Class | Physiological Mechanism |
| Primary Amine ( | Corrosive / Caustic | High pKa (~10-11) leads to saponification of skin lipids and potential chemical burns. Vapors are lachrymatory and damaging to mucous membranes.[3] |
| Allyl Group | Toxic / Reactive | Allyl derivatives can exhibit alkylating properties. While the carbamate stabilizes this, metabolic activation or hydrolysis can release allyl alcohol/amines (toxic). |
| Carbamate | Sensitizer | Potential for dermal sensitization upon repeated exposure (allergic dermatitis). |
Operational Assumption: Treat this compound as a Corrosive Liquid/Solid and a Potential Sensitizer . If the substance is the Hydrochloride salt (solid), inhalation risk is lower but contact risk remains. If Free Base (oil/liquid), volatility and permeation risks are elevated.
PPE Specifications (The Barrier Matrix)
Do not rely on standard latex or thin nitrile gloves. The amine functionality facilitates permeation through weak polymers.
Personal Protective Equipment Table[5]
| Body Zone | PPE Requirement | Technical Justification |
| Hand Protection (Primary) | Double Nitrile (High-Density) (Outer: 8 mil, Inner: 4 mil) | Standard 4 mil nitrile degrades quickly against concentrated amines. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield) | Mandatory if handling >10 mL of free base liquid or during spill cleanup. Amines cannot permeate laminate film. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Vapors or micro-droplets can bypass side shields. Goggles form a vapor seal. |
| Respiratory | Fume Hood (Engineering Control) | Primary Defense. All handling must occur within a certified hood operating at 100 fpm face velocity. |
| Dermal/Body | Lab Coat + Chemical Apron | A standard cotton lab coat absorbs liquids. A butyl or neoprene apron prevents saturation of clothing during dispensing. |
Operational Workflow & Protocol
A. Visualization: Safety Logic Flow
The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow distinguishing risk mitigation strategies based on the physical state (Salt vs. Free Base) of the reagent.
B. Step-by-Step Handling Protocol
Step 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood sash is at the working height and the flow monitor reads "Normal."
-
Quenching Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. This acts as an immediate neutralization station for contaminated wipes or minor drips (converts volatile amine to non-volatile salt).
Step 2: Weighing and Dispensing
-
If Solid (HCl Salt):
-
Use an anti-static gun if available; amine salts can be sticky/hygroscopic.
-
Weigh into a tared vial inside the hood. Do not transport open containers across the lab.
-
-
If Liquid (Free Base):
-
Never pour. Use a glass syringe or positive-displacement pipette.
-
Technique: Draw liquid slowly to prevent aerosolization. Wipe the syringe tip with a Kimwipe before transferring to the reaction vessel.
-
Place the used Kimwipe immediately into the solid waste container (do not leave on bench).
-
Step 3: Solubilization & Reaction
-
Solvent Choice: Dissolve in DCM, DMF, or Methanol.
-
Exotherm Watch: Amines are basic.[4] If reacting with acid chlorides or anhydrides, expect a rapid exotherm. Add the electrophile dropwise at 0°C.
-
Sealing: If heating is required, use a pressure-rated vessel (pressure tube) behind a blast shield, as allyl carbamates can decompose at high temperatures (>150°C).
Emergency & Disposal Plan
Spill Management
-
Minor Spill (<5 mL):
-
Cover with vermiculite or chem-sorb pads .
-
Spray lightly with dilute acetic acid to neutralize vapors.
-
Scoop into a sealed bag labeled "Hazardous Waste: Corrosive/Toxic."
-
-
Skin Contact:
Waste Disposal[2][4][7][8][9][10]
-
Segregation: Do NOT mix with acidic waste streams (risk of heat/spattering).[3][8]
-
Labeling: Tag as "Basic Organic Waste" with constituents: "Allyl (3-aminopropyl)carbamate, [Solvent Name]".
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is a concern.[3][6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 1,3-Diaminopropane (Backbone Hazard Reference).[2] National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
